Feruloyltyramine
説明
Moupinamide has been reported in Aristolochia kankauensis, Peperomia leptostachya, and other organisms with data available.
structure given in first source; isolated from Cannabis sativa seeds, roots, leaves, and resin; induces hypothermia and motor incoordination in mice; moupinamide is (E)-isome
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNKDMSXVRADT-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904143 | |
| Record name | Feruloyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-43-9, 65646-26-6 | |
| Record name | N-trans-Feruloyltyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Feruloyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-trans-Feruloyltramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066648439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Feruloyltyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TRANS-FERULOYLTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC99S6JM5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.5 - 145 °C | |
| Record name | Moupinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029365 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Feruloyltyramine in Plants: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloyltyramine, a phenolic amide synthesized by plants, is emerging as a compound of significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and defense-related properties. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in the plant kingdom. It details the biosynthetic pathway leading to its formation and explores its physiological roles, particularly in response to biotic and abiotic stresses. Furthermore, this guide presents a compilation of quantitative data on this compound concentrations in various plant species and tissues. Detailed experimental protocols for the extraction and quantification of this compound using advanced analytical techniques are also provided to facilitate further research and development.
Introduction
This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are specialized metabolites found throughout the plant kingdom. These compounds are formed through the conjugation of a hydroxycinnamic acid, such as ferulic acid, with a biogenic amine, in this case, tyramine. The presence and concentration of this compound in plants are not static; they are influenced by genetic factors, developmental stages, and environmental conditions. Notably, its accumulation is often induced in response to various stressors, suggesting a crucial role in plant defense mechanisms. This guide aims to provide a detailed technical resource for researchers and professionals interested in the study and application of this promising bioactive compound.
Natural Sources and Distribution of this compound
This compound has been identified in a diverse range of plant families, indicating its widespread occurrence. The Solanaceae family, in particular, is a rich source of this compound.
Table 1: Quantitative Distribution of this compound in Various Plant Species and Tissues
| Plant Family | Species | Plant Part | Condition | This compound Concentration | Reference(s) |
| Solanaceae | Solanum lycopersicum (Tomato) | Leaves | Wounded | Increased 10-fold | [1] |
| Solanum melongena (Eggplant) | Roots | Not specified | Present | [2] | |
| Solanum sordidum | Leaves | Not specified | Isolated | [3] | |
| Capsicum annuum (Bell Pepper) | Roots | Not specified | Present | [2] | |
| Fruits (Green) | Not specified | ~2416.50 µg/g (total capsaicinoids) | [4] | ||
| Datura metel | Seeds | Not specified | Present | ||
| Cannabaceae | Cannabis sativa | Seeds | Not specified | 5.1-26.8 mg/100 g | |
| Roots, Leaves, Resin | Not specified | Detected | |||
| Alliaceae | Allium sativum (Garlic) | Cloves | Not specified | Isolated | |
| Poaceae | Zea mays (Maize) | Leaf segments | Wounded | Accumulation observed | |
| Aquifoliaceae | Ilex paraguariensis (Yerba Mate) | Leaves | Not specified | Detected | |
| Thymelaeaceae | Aquilaria agallocha | Resinous wood | Not specified | Isolated |
Note: "Present" or "Isolated" indicates qualitative identification without specific quantitative data in the cited source. Concentrations are reported as found in the literature and may vary based on cultivar, growing conditions, and analytical methods.
Biosynthesis of this compound
The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway. The final condensation step is catalyzed by the enzyme tyramine N-feruloyltransferase (THT).
Biosynthetic Pathway
The synthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently hydroxylated and methylated to produce ferulic acid. In a parallel pathway, the amino acid tyrosine is decarboxylated to form tyramine. Ferulic acid is then activated to its CoA-thioester, feruloyl-CoA. Finally, tyramine N-feruloyltransferase (THT) catalyzes the amide bond formation between feruloyl-CoA and tyramine to yield N-feruloyltyramine.
Physiological Role and Regulation
This compound plays a significant role in plant defense against both biotic and abiotic stresses. Its accumulation is often localized to the site of stress, where it can contribute to cell wall reinforcement and act as an antioxidant.
Role in Plant Defense
Upon wounding or pathogen attack, the expression of key biosynthetic enzymes, such as tyramine N-feruloyltransferase (THT), is upregulated. This leads to the rapid accumulation of this compound at the affected site. It is hypothesized that this compound is then oxidatively cross-linked into the cell wall, forming a physical barrier that is more resistant to enzymatic degradation by pathogens.
Signaling Pathways
The induction of this compound biosynthesis is intricately linked to plant defense signaling pathways, primarily those mediated by jasmonic acid (JA) and salicylic acid (SA). While a direct signaling cascade initiated by this compound has not been fully elucidated, its synthesis is a downstream response to stress signals. Wounding and herbivory typically activate the JA pathway, while biotrophic pathogens often trigger the SA pathway. There is significant crosstalk between these pathways, which can be synergistic or antagonistic depending on the specific stressor. The accumulation of this compound appears to be a point of convergence for these defense signals, leading to a fortified physical defense.
Experimental Protocols
Accurate quantification of this compound in plant matrices requires robust extraction and analytical methods.
Extraction of this compound from Plant Tissue
This protocol provides a general guideline for the extraction of this compound. Optimization may be required depending on the specific plant tissue.
Materials:
-
Fresh plant tissue
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Extraction solvent: 80% Methanol (HPLC grade)
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Procedure:
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: a. Weigh approximately 100-200 mg of the frozen powder into a centrifuge tube. b. Add 5 mL of 80% methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 15 minutes in a sonicator bath. e. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional but Recommended): Add another 5 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge as before. Combine the supernatants to maximize recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Storage: Store the extract at -20°C until analysis.
Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run. An example gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions (Example for Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 314.1 -> Product ions (e.g., m/z 177.1, 137.1). The specific product ions and collision energies should be optimized for the instrument used.
-
Quantification:
-
A standard curve should be prepared using a certified reference standard of this compound.
-
The concentration of this compound in the plant extracts is determined by comparing the peak area of the analyte to the standard curve.
Experimental and Analytical Workflow
The study of this compound in plants typically follows a systematic workflow from experimental design to data analysis.
Conclusion
This compound is a widely distributed plant metabolite with significant roles in plant defense and potential applications in human health. This technical guide has provided an in-depth overview of its natural sources, distribution, biosynthesis, and physiological functions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. Further research into the specific signaling pathways involving this compound and its full spectrum of biological activities will undoubtedly unveil new opportunities for its application.
References
- 1. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Hydroxycinnamic Acid Amide Pathway in Plant Immunity [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. Physicochemical properties and antioxidant activity of colored peppers (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]
Feruloyltyramine: A Multifaceted Molecule in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Feruloyltyramine (FT) is a phenolic amide, specifically a hydroxycinnamic acid amide (HCAA), synthesized by plants as a key component of their defense arsenal against biotic and abiotic stresses. Its accumulation is a hallmark of the plant immune response, particularly following pathogen infection or elicitor treatment. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and mechanisms of action of this compound in plant defense. It details its function in reinforcing the cell wall, its direct antimicrobial and antioxidant properties, and its integration within the broader plant defense signaling network. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual diagrams of its biochemical and signaling pathways to serve as a resource for researchers in plant science and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to combat a wide array of pathogens. Central to this system are secondary metabolites, including a diverse group of compounds known as hydroxycinnamic acid amides (HCAAs). This compound, formed by the conjugation of ferulic acid and tyramine, is a prominent HCAA implicated in plant immunity[1]. Its synthesis is often induced in response to physical injury, pathogen infection, or treatment with defense elicitors[2]. Found across a range of plant species, including important crops like tomato, potato, and maize, this compound contributes to defense through multiple mechanisms, from creating physical barriers to exerting direct antimicrobial and antioxidant effects[2][3]. Understanding the multifaceted role of this molecule provides valuable insights into plant-pathogen interactions and offers potential avenues for developing novel crop protection strategies.
Biosynthesis of this compound
The production of this compound originates from the phenylpropanoid pathway, which is fed by the aromatic amino acids L-phenylalanine and L-tyrosine, themselves products of the shikimate pathway.
The biosynthesis can be summarized in three main stages:
-
Synthesis of Precursors : L-phenylalanine is converted into trans-cinnamic acid, which is subsequently hydroxylated and methylated to form ferulic acid. In parallel, L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to produce tyramine[4].
-
Activation of Ferulic Acid : Ferulic acid is activated to its thioester form, feruloyl-CoA, by a 4-coumarate:CoA ligase (4CL).
-
Condensation : The final and key regulatory step is the condensation of feruloyl-CoA and tyramine. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which belongs to the BAHD family of acyl-CoA transferases. The expression of the THT gene is strongly induced upon pathogen attack, leading to the rapid accumulation of this compound at the site of infection.
Biological Roles in Plant Defense
This compound employs a multi-pronged strategy to defend the plant against pathogens.
Cell Wall Reinforcement
One of the primary defense functions of this compound is the physical reinforcement of the plant cell wall. Upon synthesis, it is transported to the apoplast and deposited into the cell wall matrix. There, peroxidases catalyze the oxidative coupling of this compound molecules, cross-linking them with other cell wall components like polysaccharides and lignin. This process has several defensive consequences:
-
Creation of a Physical Barrier : The cross-linking strengthens the cell wall, making it more resistant to mechanical pressure and degradation by pathogen-secreted enzymes like cellulases and pectinases.
-
Formation of Ligno-suberin Coatings : In response to infection, particularly in vascular tissues, plants can assemble a protective ligno-suberin coating. This compound and other HCAAs are key components of this barrier, which helps to confine pathogens, such as the bacterium Ralstonia solanacearum, to the xylem and prevent their systemic spread.
Antimicrobial and Antioxidant Activities
While cell wall fortification is a major role, HCAAs can also exhibit direct antimicrobial and antioxidant activities.
-
Antimicrobial Action : HCAAs have been shown to inhibit the growth of various plant pathogenic fungi and bacteria. However, the direct antimicrobial efficacy of this compound itself appears to be context-dependent. For instance, in a study on tomato's response to Pseudomonas syringae, the related compound N-feruloyldopamine showed notable antibacterial activity, whereas tyramine-based HCAAs, including this compound, did not show a significant effect in the specific assays used. This suggests that its primary role may be structural, or its antimicrobial activity is potent against other specific pathogens not yet extensively studied.
-
Antioxidant Capacity : Pathogen attack often triggers an "oxidative burst," a rapid production of reactive oxygen species (ROS) by the plant. While ROS are important signaling molecules, excessive levels can cause cellular damage. This compound, as a phenolic compound, is a potent antioxidant capable of scavenging these free radicals, thereby protecting plant cells from oxidative damage.
Role in Defense Signaling
The accumulation of this compound is a tightly regulated process integrated into the plant's defense signaling network. While the precise signaling cascade is still under investigation, a putative pathway can be hypothesized based on known principles of plant immunity.
Pathogen-Associated Molecular Patterns (PAMPs), such as chitin or flagellin, are recognized by plant receptors, initiating a signaling cascade. This often involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades . These kinase cascades phosphorylate and activate downstream targets, including WRKY transcription factors . Activated WRKY TFs then bind to specific cis-regulatory elements (W-boxes) in the promoters of defense-related genes, including the THT genes responsible for this compound synthesis, leading to their rapid upregulation.
Interestingly, studies in mammalian macrophages have shown that this compound can suppress the JNK/MAPK signaling pathway. This raises the intriguing possibility that in plants, besides being a downstream defense output, this compound could also act as a feedback regulator to modulate the intensity and duration of the immune response.
Quantitative Data
The role of this compound in plant defense is underscored by its significant accumulation in response to pathogenic threats. While direct data on its inhibitory concentrations against many plant pathogens are sparse, the induced accumulation levels are well-documented.
Table 1: Pathogen-Induced Accumulation of this compound in Tomato
| Treatment Condition | This compound Level (µg/g fresh weight) | Fold Change | Reference |
|---|---|---|---|
| Control (Mock-inoculated) | Not Detected | - | |
| Pseudomonas syringae infection (72 hpi) | ~15 | >15x |
Data are approximated from published figures for Solanum lycopersicum leaves.
Table 2: Biological Activities of this compound and Related Compounds
| Activity | Compound | Organism/Assay | Result | Reference |
|---|---|---|---|---|
| Antibacterial Activity | This compound | Pseudomonas syringae | No significant activity observed | |
| Antibacterial Activity | Feruloyldopamine | Pseudomonas syringae | Notable antibacterial activity | |
| Antioxidant Activity | Feruloyldopamine | DPPH radical scavenging | Potent antioxidant activity |
Note: Quantitative IC50/EC50 values for pure this compound against common fungal pathogens like Botrytis cinerea or Fusarium oxysporum are not well-documented in the reviewed literature, suggesting its primary role may be structural reinforcement rather than direct toxicity.
Experimental Protocols
Protocol for Extraction and HPLC Quantification of this compound
This protocol provides a general method for quantifying this compound from plant leaf tissue.
1. Sample Preparation and Extraction: a. Collect 100-200 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Add 1.5 mL of 80% methanol to the powdered tissue. d. Vortex vigorously for 1 minute, then sonicate for 20 minutes in a water bath. e. Centrifuge at 13,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1.0 mL of 80% methanol. g. Combine the supernatants and evaporate to dryness under a vacuum or nitrogen stream. h. Re-suspend the dried extract in 200 µL of 50% methanol and filter through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase:
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be: 10% B to 70% B over 30 minutes, followed by a wash and re-equilibration step. e. Flow Rate: 1.0 mL/min. f. Detection: Monitor at 320 nm, the characteristic absorbance maximum for ferulic acid derivatives. g. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.
Protocol for In Vitro Antifungal Mycelial Growth Assay
This protocol assesses the direct effect of this compound on the growth of a fungal pathogen.
1. Preparation: a. Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and autoclave. b. Allow the medium to cool to ~50-55°C in a water bath. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mg/mL). d. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate containing only the solvent at the highest volume used. e. Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.
2. Inoculation and Incubation: a. From a fresh, actively growing culture of the test fungus (e.g., Botrytis cinerea), cut a 5 mm mycelial plug from the edge of the colony using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish. c. Seal the plates with parafilm and incubate at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.
3. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. Determine the EC50 (Effective Concentration causing 50% inhibition) value by plotting the inhibition percentage against the log of the concentration and performing a regression analysis.
Protocol for RT-qPCR Analysis of Defense Gene Expression
This protocol measures the expression of defense-related genes (e.g., THT, PR-1) in plant tissue following pathogen treatment.
1. RNA Extraction and cDNA Synthesis: a. Harvest plant tissue at desired time points after pathogen or mock inoculation and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase I treatment step to remove contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's protocol.
2. Quantitative PCR (qPCR): a. Design or obtain validated primers for your target genes (e.g., THT, PR-1) and a stable reference gene (e.g., Actin, EF1α). Primers should amplify a product of 100-200 bp. b. Prepare the qPCR reaction mix containing: SYBR Green Master Mix, forward and reverse primers (final concentration ~200-400 nM), diluted cDNA template, and nuclease-free water. c. Run the reaction on a qPCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min). d. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis: a. Determine the quantification cycle (Cq) value for each reaction. b. Calculate the relative gene expression using the 2-ΔΔCq method. Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq) for both the treated and control samples. Then, normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq).
Conclusion and Future Directions
This compound is a versatile and integral component of the plant defense system. Its primary, well-established role is the fortification of the cell wall, creating a robust physical barrier that is crucial for limiting pathogen invasion and spread. This structural role is complemented by its antioxidant properties, which help mitigate cellular damage during the oxidative burst associated with immune responses. While its direct antimicrobial activity may be limited or pathogen-specific, its rapid, high-level accumulation at infection sites unequivocally marks it as a key defense-related metabolite.
Future research should focus on several key areas:
-
Signaling Pathway Elucidation : Unraveling the precise signaling components upstream and downstream of this compound synthesis in plants is critical. Investigating potential feedback loops, such as the modulation of MAPK signaling by this compound, could reveal new layers of immune regulation.
-
Quantitative Antimicrobial Studies : A broader screening of pure this compound against a wider range of plant pathogens is needed to definitively characterize its direct antimicrobial spectrum and potency.
-
Genetic Engineering : Overexpression or silencing of the THT gene in crop plants could provide a powerful tool to validate its role in disease resistance and assess its potential for developing crops with enhanced durability against pathogens.
-
Interaction with other Hormones : Investigating the crosstalk between this compound accumulation and the canonical defense hormones, salicylic acid and jasmonic acid, will help to position HCAAs more precisely within the overall plant immune network.
By continuing to explore the synthesis, function, and regulation of this compound, researchers can gain deeper insights into the complex world of plant chemical defenses, paving the way for innovative solutions in agriculture and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Polyamides of Hydroxycinnamic Acids from Sunflower Bee Pollen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of p-coumaroyldopamine and feruloyldopamine, two novel metabolites, in tomato by the bacterial pathogen Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Isolation of Feruloyltyramine from Solanum melongena: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, first isolation, and characterization of N-trans-feruloyltyramine from Solanum melongena (eggplant). It includes detailed experimental protocols, quantitative data on its distribution within the plant, and an exploration of its biological activities, with a focus on its anti-inflammatory signaling pathways.
Introduction: Discovery and Significance
N-trans-feruloyltyramine, a phenolic amide, was first isolated from the roots of Solanum melongena by Yoshihara and colleagues in 1978.[1] This discovery was part of a broader investigation into the phenolic constituents of eggplant roots.[1] N-trans-feruloyltyramine belongs to a class of compounds known as hydroxycinnamic acid amides (HCAAs), which are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its presence in various parts of the eggplant underscores the potential of this common vegetable as a source of bioactive compounds for pharmaceutical and nutraceutical applications.
Quantitative Distribution of N-trans-feruloyltyramine in Solanum melongena
The concentration of N-trans-feruloyltyramine varies across the different anatomical parts of the eggplant. The following table summarizes the quantitative data from various studies, providing a comparative look at its distribution.
| Plant Part | Compound Class | Concentration | Reference |
| Leaf | Total Phenolic Compounds | 2454.93 mg CAE/100 g | [2] |
| Total Alkaloids | 3935 mg EA/100 g | [2] | |
| Fruit (Pulp and Peel) | Total Phenolic Compounds | 2056.83 mg CAE/100 g | [2] |
| Total Alkaloids | 2689 mg EA/100 g | ||
| Total Saponins | 43.47 mg ED/100 g | ||
| Stem | Total Phenolic Compounds | <600 mg CAE/100 g | |
| Total Alkaloids | <2689 mg EA/100 g | ||
| Root | Total Phenolic Compounds | <600 mg CAE/100 g | |
| Total Alkaloids | <2689 mg EA/100 g |
CAE: Chlorogenic Acid Equivalents; EA: Equisetin Equivalents; ED: Diosgenin Equivalents. Data is presented as found in the cited literature.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of N-trans-feruloyltyramine from Solanum melongena.
Extraction and Isolation
The following protocol is based on the initial discovery and subsequent studies.
Structural Characterization
The structure of the isolated N-trans-feruloyltyramine is confirmed through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms.
-
¹³C-NMR (Carbon-13 NMR): Provides information on the carbon skeleton of the molecule.
The following table summarizes the characteristic NMR spectral data for N-trans-feruloyltyramine.
| ¹H-NMR (in CDCl₃, 90 MHz) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 2.80 | t | 7 | -CH₂-CH₂-NH- | |
| 3.55 | q | 7 | -CH₂-CH₂-NH- | |
| 3.80 | s | - | -OCH₃ | |
| 6.25 | d | 16 | -CH=CH-CO- | |
| 6.7-7.2 | m | - | Aromatic-H | |
| 7.50 | d | 16 | -CH=CH-CO- |
| ¹³C-NMR | δ (ppm) | Assignment |
| 35.8 | -CH₂-CH₂-NH- | |
| 42.5 | -CH₂-CH₂-NH- | |
| 56.4 | -OCH₃ | |
| 118.8 | =CH-CO- | |
| 142.2 | -CH= | |
| 169.4 | C=O |
Data adapted from Yoshihara et al., 1978 and subsequent spectroscopic studies.
Biological Activity and Signaling Pathways
N-trans-feruloyltyramine exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways in inflammatory responses.
Anti-inflammatory Mechanism
N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), two key mediators of inflammation. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Conclusion
The discovery and initial isolation of N-trans-feruloyltyramine from Solanum melongena have paved the way for further investigation into its pharmacological potential. The detailed protocols for its isolation and characterization, coupled with a growing understanding of its biological activities, highlight its importance for researchers in natural product chemistry, pharmacology, and drug development. The presence of this and other bioactive compounds in eggplant underscores the value of continued research into the chemical constituents of common dietary plants.
References
Investigating the In Vivo Metabolic Fate of Feruloyltyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feruloyltyramine, a naturally occurring phenolic amide found in various plant species, has garnered significant interest for its diverse biological activities, including antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted in vivo metabolism of this compound, detailed experimental protocols for its investigation, and insights into the signaling pathways it may modulate.
Predicted Metabolic Pathways of this compound
While direct in vivo metabolic studies on this compound are limited, the metabolic fate of a structurally similar compound, 7'-ethoxy-trans-feruloyltyramine (ETFT), in rats provides a strong predictive model. Based on this, this compound is expected to undergo extensive phase I and phase II metabolism.
The primary metabolic transformations are predicted to be:
-
Phase I Reactions:
-
Oxidation: Hydroxylation of the aromatic rings or the alkyl chain.
-
Reduction: Saturation of the double bond in the feruloyl moiety.
-
Hydrolysis: Cleavage of the amide bond to yield ferulic acid and tyramine.
-
-
Phase II Reactions:
-
Glucuronidation: Conjugation of glucuronic acid to hydroxyl groups.
-
Sulfation: Conjugation of sulfate groups to hydroxyl groups.
-
Glutathionylation: Conjugation with glutathione, followed by further metabolism to mercapturic acid derivatives.
-
These metabolic pathways are crucial for the detoxification and excretion of this compound and its metabolites.
Data Presentation: Quantitative Analysis of Metabolites
Due to the absence of direct quantitative in vivo data for this compound, the following tables are presented as illustrative examples based on the expected metabolic profile. These tables provide a framework for organizing and presenting data from future in vivo studies.
Table 1: Illustrative Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| This compound | 150 ± 25 | 0.5 | 450 ± 60 | 2.1 |
| This compound-Glucuronide | 850 ± 120 | 2.0 | 3400 ± 450 | 4.5 |
| This compound-Sulfate | 300 ± 40 | 1.5 | 1200 ± 180 | 3.8 |
| Ferulic Acid | 50 ± 10 | 1.0 | 200 ± 30 | 2.5 |
| Tyramine | 40 ± 8 | 1.0 | 160 ± 25 | 2.3 |
Data are presented as mean ± SD (n=6) and are hypothetical.
Table 2: Illustrative Cumulative Urinary Excretion of this compound and its Metabolites in Rats (0-24h)
| Analyte | Amount Excreted (µg) | % of Administered Dose |
| This compound | 5 ± 1 | 0.1 |
| This compound-Glucuronide | 1500 ± 250 | 30.0 |
| This compound-Sulfate | 500 ± 90 | 10.0 |
| Ferulic Acid Glucuronide/Sulfate | 250 ± 45 | 5.0 |
| Tyramine Metabolites | 200 ± 35 | 4.0 |
| Total | 2455 ± 421 | 49.1 |
Data are presented as mean ± SD (n=6) and are hypothetical, assuming a 5 mg oral dose.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo metabolic studies of this compound in a rodent model.
Animal Handling and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose (e.g., 50 mg/kg).
Biological Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period. Samples are collected at specified intervals, and the volume of urine and weight of feces are recorded. Samples are stored at -80°C until analysis.
-
Tissue Distribution (Terminal Study): At the end of the study (e.g., 24 hours), animals are euthanized, and major organs (liver, kidneys, heart, lungs, spleen, brain, and gastrointestinal tract) are collected, weighed, and stored at -80°C.
Sample Preparation
-
Plasma: To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard) to precipitate proteins. Vortex for 1 minute and centrifuge (e.g., 12,000 x g for 10 minutes at 4°C). The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Urine: Urine samples are centrifuged (e.g., 10,000 x g for 10 minutes at 4°C) to remove particulate matter. The supernatant is diluted with mobile phase (containing an internal standard) before injection into the LC-MS/MS system.
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer. The homogenates are then subjected to protein precipitation with an organic solvent (e.g., acetonitrile) similar to the plasma sample preparation.
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and quantification of this compound and its metabolites.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: Determined by direct infusion of authentic standards of this compound and predicted metabolites.
-
Signaling Pathway Modulation
In vitro studies have suggested that this compound can modulate key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. This effect is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. Further in vivo studies are warranted to confirm these effects and elucidate the downstream consequences.
Conclusion
This technical guide outlines the predicted metabolic fate of this compound in vivo, based on data from structurally related compounds. The proposed experimental protocols provide a robust framework for conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Further research is essential to generate definitive quantitative data for this compound and to validate its potential as a therapeutic agent by confirming its effects on key signaling pathways in vivo. The provided methodologies and data presentation structures will aid researchers in designing and interpreting future studies to fully elucidate the pharmacokinetics and pharmacodynamics of this promising natural compound.
Feruloyltyramine: A Key Secondary Metabolite in Plant Abiotic Stress Response
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary:
Feruloyltyramine, a member of the hydroxycinnamic acid amide (HCAA) family, is a specialized plant secondary metabolite implicated in a wide array of physiological processes, most notably in mediating responses to environmental challenges. Abiotic stresses, such as wounding, drought, and salinity, trigger significant metabolic reprogramming in plants, leading to the accumulation of protective compounds like this compound. This molecule exhibits potent antioxidant properties and plays a role in reinforcing cell wall structures, thereby enhancing plant resilience. Understanding the biosynthesis, regulation, and functional role of this compound under stress is critical for developing stress-tolerant crops and for exploring its potential as a bioactive compound in pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic and signaling pathways of this compound, presents quantitative data on its stress-induced accumulation, and details key experimental protocols for its study.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense mechanisms to cope with adverse environmental conditions, collectively known as abiotic stresses.[1] A key strategy is the production of a diverse arsenal of secondary metabolites.[2][3] Among these are hydroxycinnamic acid amides (HCAAs), which are conjugates of hydroxycinnamic acids and biogenic amines.[4] this compound, formed from the conjugation of ferulic acid and tyramine, is an HCAA widely distributed in the plant kingdom, found in species like maize, tomato, and garlic.[5] These compounds are recognized for their involvement in plant development and defense against both biotic and abiotic stresses. This compound, in particular, contributes to stress tolerance through mechanisms such as reactive oxygen species (ROS) scavenging and fortification of the physical barrier of the cell wall.
Biosynthesis of this compound
The synthesis of this compound is a branch of the general phenylpropanoid pathway. The process involves the convergence of two precursor pathways: the synthesis of feruloyl-CoA from phenylalanine and the synthesis of tyramine from tyrosine. The final and key regulatory step is the condensation of these two precursors, catalyzed by the enzyme Tyramine N-hydroxycinnamoyltransferase (THT).
The synthesis of HCAAs like this compound is induced in response to various stresses, including physical injury and pathogen infection. The enzyme THT catalyzes the formation of an amide bond between hydroxycinnamoyl-CoA thioesters (like feruloyl-CoA) and aromatic amines (like tyramine).
Role and Accumulation in Abiotic Stress Response
The accumulation of this compound is a hallmark of the plant defense response to various abiotic stressors. Wounding, in particular, has been shown to significantly induce its synthesis. This response is not merely a passive accumulation but an active defense strategy. This compound can be transported to the cell wall and undergo peroxidative polymerization, which strengthens this physical barrier against environmental insults. Furthermore, its chemical structure confers significant antioxidant activity, allowing it to neutralize harmful ROS generated during stress events.
Quantitative Data on Stress-Induced Accumulation
Studies in maize have quantified the accumulation of HCAAs following mechanical wounding. The data clearly shows a rapid and significant increase in this compound levels, highlighting its role as an early response metabolite.
Table 1: Accumulation of N-Hydroxycinnamoyltyramines in Maize Leaf Segments After Wounding
| Time After Wounding (hours) | N-p-coumaroyltyramine (nmol/g FW) | N-feruloyltyramine (nmol/g FW) |
|---|---|---|
| 0 | ~5 | ~10 |
| 3 | ~15 | ~25 |
| 6 | ~40 | ~60 |
| 12 | ~80 | ~110 |
| 24 | ~30 | ~100 |
| 48 | ~15 | ~90 |
Data adapted from Ishihara et al. (1999). Values are approximate, based on graphical data.
Bioactivity Data
The protective function of this compound is underscored by its potent bioactivity, particularly its antioxidant capacity. This activity is crucial for mitigating oxidative damage, a common consequence of most abiotic stresses.
Table 2: Bioactivity of this compound
| Bioactivity Assay | Metric | Result | Source |
|---|---|---|---|
| DPPH Radical Scavenging | IC₅₀ | 35.7 µM |
| Cytotoxicity (HepG2 cells) | IC₅₀ | 194 ± 0.894 µM | |
Signaling Pathways in Stress Response
The induction of this compound biosynthesis is controlled by a complex signaling network that translates the perception of an external stressor into a specific metabolic output. Abiotic stress signals are first perceived by receptors on the cell membrane, triggering a cascade of downstream events. This typically involves the generation of second messengers like calcium ions (Ca²⁺) and ROS. These messengers activate protein kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are central to stress signaling. The MAPK cascade ultimately leads to the activation of specific transcription factors. These activated transcription factors then bind to the promoter regions of stress-responsive genes, including those encoding biosynthetic enzymes like THT, leading to their increased expression and subsequent accumulation of this compound.
Experimental Protocols
Investigating the role of this compound requires robust and reliable experimental methods. This section details standardized protocols for its extraction and quantification, the analysis of relevant gene expression, and the assessment of its antioxidant activity.
Extraction and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for identifying and quantifying this compound in plant tissues.
Protocol:
-
Sample Preparation: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction: Add 1 mL of 80% methanol to the powdered tissue. Vortex thoroughly and sonicate for 30 minutes at room temperature.
-
Clarification: Centrifuge the extract at 13,000 x g for 15 minutes.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 320 nm or a mass spectrometer in ESI positive mode.
-
-
Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
Gene Expression Analysis by RT-qPCR
To understand the transcriptional regulation of this compound synthesis, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of key biosynthetic genes, such as THT.
Protocol:
-
Sample Collection: Collect plant tissue from control and stress-treated plants, and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from ~100 mg of tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare the reaction mix containing cDNA template, forward and reverse primers for the target gene (THT) and a reference gene (e.g., Actin or Ubiquitin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Production of Coumaroylserotonin and Feruloylserotonin in Transgenic Rice Expressing Pepper Hydroxycinnamoyl-Coenzyme A:Serotonin N-(Hydroxycinnamoyl)transferase - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Biosynthetic Pathway of Feruloyltyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloyltyramine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in various biological systems for therapeutic applications. This technical guide provides an in-depth elucidation of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting quantitative kinetic data, and offering comprehensive experimental protocols. Visual diagrams of the pathway and experimental workflows are provided to facilitate a clear understanding of the complex biological processes involved.
Introduction
This compound belongs to the class of hydroxycinnamic acid amides (HCAAs), which are specialized metabolites found in a variety of plant species. Its biosynthesis involves the convergence of two major metabolic routes: the phenylpropanoid pathway, which provides the feruloyl moiety, and the tyrosine metabolic pathway, which yields tyramine. The elucidation of this pathway has been made possible through the characterization of several key enzymes that catalyze the sequential conversion of precursor molecules into the final product. This document serves as a comprehensive resource for researchers engaged in the study and application of this compound biosynthesis.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process initiated from the amino acid L-tyrosine and cinnamic acid derivatives. The pathway can be broadly divided into two converging branches:
-
Tyramine Biosynthesis: L-tyrosine is decarboxylated to form tyramine.
-
Feruloyl-CoA Biosynthesis: Phenylpropanoid metabolism generates feruloyl-CoA from p-coumaric acid through a series of hydroxylation and methylation reactions.
-
Condensation: Tyramine and feruloyl-CoA are condensed to form N-feruloyltyramine.
The key enzymes orchestrating this pathway are:
-
Tyrosine Decarboxylase (TDC)
-
4-Coumarate:CoA Ligase (4CL)
-
Caffeoyl-CoA O-methyltransferase (CCOMT)
-
Tyramine N-feruloyltransferase (TFT)
A schematic representation of the biosynthetic pathway is provided below.
Quantitative Data on Key Enzymes
The efficiency and substrate preference of the enzymes involved in this compound biosynthesis are critical parameters for understanding and manipulating this pathway. The following tables summarize the available quantitative kinetic data for each key enzyme.
Tyrosine Decarboxylase (TDC)
TDC catalyzes the initial step in the tyramine branch of the pathway.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Lactobacillus brevis | L-Tyrosine | 0.59 | 147.1 | [1] |
| Rehmannia glutinosa (RgTyDC2) | L-Tyrosine | 0.2497 ± 0.0171 | 0.006424 ± 0.000131 | [2] |
| Rehmannia glutinosa (RgTyDC2) | L-DOPA | 0.2738 ± 0.0372 | 0.001878 ± 0.000078 | [2] |
| Enterococcus faecalis (TDCEFS) | L-Tyrosine | 0.6 ± 0.1 | 69.6 ± 2.9 | [3] |
| Enterococcus faecium (TDCEFM) | L-Tyrosine | 1.5 ± 0.3 | 22 ± 2.5 | [3] |
4-Coumarate:CoA Ligase (4CL)
4CL is a key enzyme in the phenylpropanoid pathway, activating various hydroxycinnamic acids.
| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg) | Reference |
| Marchantia paleacea (Mp4CL1) | p-Coumaric acid | 93.99 | - | |
| Marchantia paleacea (Mp4CL1) | Caffeic acid | 113.30 | - | |
| Marchantia paleacea (Mp4CL1) | Cinnamic acid | 115.10 | - | |
| Marchantia paleacea (Mp4CL1) | Dihydro-p-coumaric acid | 289.20 | - | |
| Marchantia paleacea (Mp4CL1) | Ferulic acid | 414.10 | - |
Caffeoyl-CoA O-methyltransferase (CCOMT)
CCOMT catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA. While comprehensive kinetic tables are less common in the literature, studies have elucidated its substrate preferences. CCoAOMT from various plant sources has been shown to efficiently methylate caffeoyl-CoA. For instance, parsley CCoAOMT exhibits a Km for caffeoyl-CoA in the low micromolar range, indicating a high affinity.
Tyramine N-feruloyltransferase (TFT)
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the study of the this compound biosynthetic pathway.
Tyrosine Decarboxylase (TDC) Activity Assay
This protocol is based on a spectrophotometric method that measures the production of tyramine.
Materials:
-
McIlvain Buffer (phosphate-citrate), pH 6.0
-
1 mM 4-aminoantipyrine (4-AAP)
-
10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS)
-
40 U/ml Peroxidase
-
20 U/ml Tyramine Oxidase (TYO)
-
0.2 mM Pyridoxal-5-phosphate (PLP)
-
10 mM L-Tyrosine
-
Enzyme extract containing TDC
-
Spectrophotometer capable of reading at 570 nm
Procedure:
-
Prepare a reaction mixture containing:
-
0.9 ml McIlvain Buffer
-
0.9 ml 1 mM 4-AAP
-
0.3 ml 10 mM TOOS
-
0.15 ml 40 U/ml Peroxidase
-
0.15 ml 20 U/ml TYO
-
0.15 ml 0.2 mM PLP
-
0.3 ml 10 mM L-Tyrosine
-
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding a known volume of the enzyme extract.
-
Monitor the increase in absorbance at 570 nm over time. The rate of absorbance change is proportional to the TDC activity.
-
One unit of TDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of tyramine per minute under the assay conditions.
4-Coumarate:CoA Ligase (4CL) Activity Assay
This protocol describes a spectrophotometric assay to measure the formation of hydroxycinnamoyl-CoA esters.
Materials:
-
Tris-HCl buffer (200 mM, pH 7.5)
-
5 mM ATP
-
300 µM Coenzyme A (CoA)
-
5 mM MgCl2
-
200 µM substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid)
-
Purified 4CL enzyme
-
Spectrophotometer capable of UV measurements
Procedure:
-
Prepare a reaction mixture in a final volume of 200 µL containing:
-
Tris-HCl buffer
-
5 mM ATP
-
300 µM CoA
-
5 mM MgCl2
-
200 µM of the hydroxycinnamic acid substrate
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified 4CL enzyme (e.g., 10 µg).
-
Monitor the formation of the corresponding CoA ester by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).
-
The initial rate of the reaction is used to calculate the enzyme activity. One unit of 4CL activity is typically defined as the formation of 1 nmol of product per second.
Caffeoyl-CoA O-methyltransferase (CCOMT) Activity Assay
This protocol is based on HPLC analysis to detect the formation of feruloyl-CoA.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
1 mM S-adenosyl-L-methionine (SAM)
-
200 µM Caffeoyl-CoA
-
Purified CCOMT enzyme
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up a 200 µL reaction mixture containing Tris-HCl buffer, 1 mM SAM, 200 µM caffeoyl-CoA, and a known amount of purified CCOMT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stop the reaction and extract the product by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the phases and collect the upper organic phase.
-
Dry the organic phase and resuspend the residue in methanol.
-
Analyze the sample by HPLC to quantify the amount of feruloyl-CoA produced. The separation can be achieved using a C18 column with a suitable gradient of water and acetonitrile (both containing 0.1% formic acid). Feruloyl-CoA can be detected by its absorbance at approximately 345 nm.
Tyramine N-feruloyltransferase (TFT) Activity Assay
This protocol is a general method for N-hydroxycinnamoyltransferase activity that can be adapted for TFT, utilizing HPLC to quantify the product.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Feruloyl-CoA (substrate)
-
Tyramine (substrate)
-
Enzyme extract containing TFT
-
Methanol
-
HPLC system with a C18 column and UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, a known concentration of feruloyl-CoA, and a known concentration of tyramine.
-
Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the enzyme extract.
-
Incubate for a specific time, then stop the reaction (e.g., by adding methanol or acid).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the this compound product. This compound can be detected by its absorbance at around 320 nm or by fluorescence.
Conclusion
The biosynthetic pathway of this compound is a well-defined process involving a series of enzymatic reactions that are amenable to detailed characterization. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and robust experimental protocols. The information presented herein is intended to empower researchers, scientists, and drug development professionals to further investigate and harness the potential of this compound for various applications. Future research may focus on the discovery and characterization of novel enzyme isoforms with improved catalytic efficiencies and the reconstruction of the entire pathway in microbial hosts for scalable and sustainable production.
References
Plant-Based Natural Sources of N-trans-Feruloyltyramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-trans-Feruloyltyramine, a phenolic amide found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the plant-based natural sources of N-trans-Feruloyltyramine, quantitative data on its prevalence, detailed experimental protocols for its extraction, isolation, and quantification, and a comprehensive examination of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction
N-trans-Feruloyltyramine is a naturally occurring bioactive compound that belongs to the class of hydroxycinnamic acid amides. It is synthesized in plants through the phenylpropanoid pathway. The molecule consists of a ferulic acid moiety linked to a tyramine molecule via an amide bond. Its chemical structure contributes to its significant antioxidant and anti-inflammatory effects, making it a compound of interest for therapeutic applications. This guide explores its natural origins and the methodologies to study it.
Plant-Based Natural Sources and Quantitative Data
N-trans-Feruloyltyramine has been identified in a variety of plant species across different families. The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location. A summary of notable plant sources and the reported quantities of N-trans-Feruloyltyramine is presented in Table 1.
Table 1: Quantitative Data of N-trans-Feruloyltyramine in Various Plant Sources
| Plant Species | Family | Plant Part | Concentration | Reference(s) |
| Cannabis sativa | Cannabaceae | Seeds | 5.1 - 26.8 mg/100g | [1] |
| Amaranthus spp. | Amaranthaceae | Not specified | 5.26 - 114.31 µg/g | |
| Solanum melongena | Solanaceae | Roots, Calyx | Isolated, quantitative data not consistently reported | [1] |
| Allium sativum (Garlic) | Amaryllidaceae | Cloves | Isolated, quantitative data not consistently reported | [2][3][4] |
| Laba Garlic | Amaryllidaceae | Processed Cloves | Isolated, quantitative data not consistently reported | |
| Solanum sordidum | Solanaceae | Leaves | Isolated, quantitative data not consistently reported | |
| Solanum torvum | Solanaceae | Not specified | Isolated, quantitative data not consistently reported | |
| Aquilaria agallocha | Thymelaeaceae | Resinous Wood | Isolated, quantitative data not consistently reported | |
| Lycium fructus | Solanaceae | Fruit | Isolated, quantitative data not consistently reported | |
| Hemp Hulls | Cannabaceae | Seed Hulls | Isolated, quantitative data not consistently reported | |
| Tinospora tuberculata | Menispermaceae | Stems | Isolated, quantitative data not consistently reported | |
| Smilax aristolochiifolia | Smilacaceae | Not specified | Isolated, quantitative data not consistently reported |
Experimental Protocols
Extraction of N-trans-Feruloyltyramine
The following is a generalized protocol for the extraction of N-trans-Feruloyltyramine from plant material, synthesized from multiple literature sources.
Objective: To extract crude N-trans-Feruloyltyramine from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Butanol (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Soak the dried and powdered plant material in methanol at room temperature for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filtration: Filter the mixture through filter paper to separate the methanol extract from the plant residue.
-
Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
-
Solvent Partitioning: a. Resuspend the crude extract in deionized water. b. Perform sequential liquid-liquid partitioning using solvents of increasing polarity. Start with a nonpolar solvent like n-hexane (if significant lipids are present) to remove nonpolar compounds. c. Subsequently, partition the aqueous layer with ethyl acetate. Collect the ethyl acetate fraction, which is expected to contain N-trans-Feruloyltyramine. d. Further partition the remaining aqueous layer with n-butanol to isolate more polar compounds if desired.
-
Fraction Concentration: Concentrate the ethyl acetate and other collected fractions separately using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate fraction is the primary source for the next stage of isolation.
Extraction Workflow for N-trans-Feruloyltyramine.
Isolation of N-trans-Feruloyltyramine by Column Chromatography
Objective: To isolate N-trans-Feruloyltyramine from the crude ethyl acetate fraction.
Materials:
-
Crude ethyl acetate fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform) and pack it into a glass column.
-
Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner (e.g., from 100% chloroform to 90:10 chloroform:methanol).
-
Fraction Collection: Collect fractions of a fixed volume in separate tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing a compound with a similar Rf value to a standard of N-trans-Feruloyltyramine (if available) are pooled together.
-
Concentration: Concentrate the pooled fractions containing the target compound using a rotary evaporator to yield the isolated N-trans-Feruloyltyramine.
Quantification of N-trans-Feruloyltyramine by HPLC
The following is a general HPLC method for the quantification of N-trans-Feruloyltyramine.
Objective: To quantify the concentration of N-trans-Feruloyltyramine in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 320 nm.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure N-trans-Feruloyltyramine standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the dried plant extract in methanol, sonicate for 10-15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of N-trans-Feruloyltyramine in the sample by comparing its peak area to the calibration curve.
HPLC Quantification Workflow.
Signaling Pathways
N-trans-Feruloyltyramine exerts its biological effects through the modulation of several key signaling pathways.
Antioxidant Activity and ROS Scavenging
N-trans-Feruloyltyramine is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This activity is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.
Antioxidant Mechanism of N-trans-Feruloyltyramine.
Anti-inflammatory Pathway: Inhibition of COX and AP-1/JNK Signaling
N-trans-Feruloyltyramine exhibits significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway. Specifically, N-trans-Feruloyltyramine has been shown to decrease the phosphorylation of JNK and inhibit the nuclear translocation of AP-1, a key transcription factor for pro-inflammatory genes like COX-2.
Inhibition of AP-1/JNK Pathway by N-trans-Feruloyltyramine.
Modulation of Hepatocyte Nuclear Factor 4 Alpha (HNF4α)
Recent studies have identified N-trans-Feruloyltyramine as a potent agonist of Hepatocyte Nuclear Factor 4 Alpha (HNF4α), a nuclear receptor that plays a crucial role in liver function and lipid metabolism. As an agonist, N-trans-Feruloyltyramine can activate HNF4α, leading to the induction of genes involved in lipophagy (the autophagic degradation of lipids). This mechanism suggests its potential therapeutic application in conditions like non-alcoholic fatty liver disease (NAFLD).
References
- 1. Solanum Fruits: Phytochemicals, Bioaccessibility and Bioavailability, and Their Relationship With Their Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
Feruloyltyramine: A Comprehensive Technical Guide to its Biological Activities and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feruloyltyramine (FT), a naturally occurring phenolic amide, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of FT, focusing on its core biological functions, underlying mechanisms of action, and potential therapeutic and industrial applications. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activities are provided. Furthermore, key signaling pathways modulated by FT are visualized to facilitate a deeper understanding of its molecular interactions. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
N-trans-feruloyltyramine, a member of the hydroxycinnamic acid amide family, was first isolated from eggplant (Solanum melongena)[1]. It is biosynthesized in plants from the amino acids L-phenylalanine and L-tyrosine, which form the ferulic acid and tyramine moieties, respectively[1]. Since its discovery, FT has been identified in a variety of other plant species, including those from the genera Piper (pepper), Allium (garlic), Capsicum, and Lycium[1]. The compound is recognized for its role in plant defense mechanisms, contributing to cell wall strengthening and resistance against pathogens[1]. Beyond its botanical functions, a growing body of research has highlighted its potential as a potent antioxidant, anti-inflammatory, neuroprotective, and anticancer agent, making it a promising candidate for further investigation in drug development and other industrial applications[1].
Biological Activities
This compound exhibits a broad spectrum of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are attributed to its chemical structure, which is optimized for free radical scavenging. Studies have shown that FT can reduce intracellular reactive oxygen species (ROS) generation and subsequent apoptosis.
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | In vitro | Potent antioxidant activity | |
| H2O2-induced ROS reduction | Human neuroblastoma SK-N-SH cells | Significant reduction in intracellular ROS | |
| H2O2-induced cytotoxicity | Human neuroblastoma SK-N-SH cells | Attenuated H2O2-mediated cytotoxicity | |
| H2O2-induced oxidative damage | L02 cells | Significantly fought against oxidative damage |
Table 1: Summary of Antioxidant Activity of this compound
Anti-inflammatory Activity
FT has demonstrated significant anti-inflammatory properties. It can suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inhibition of the AP-1 and JNK signaling pathways. Additionally, FT has been shown to be a potent inhibitor of both COX-1 and COX-2 enzymes.
| Assay | Test System | Metric | Result | Reference |
| NO Production Inhibition | LPS-stimulated BV-2 microglial cells | IC50 | 17.36 µM | |
| COX-1 Inhibition | In vitro enzyme assay | % Inhibition (at 0.05 µM) | 43% | |
| COX-2 Inhibition | In vitro enzyme assay | % Inhibition (at 0.05 µM) | 33% | |
| P-selectin Expression Suppression | Platelets | % Suppression (at 0.05 µM) | 31% |
Table 2: Summary of Anti-inflammatory Activity of this compound
Neuroprotective Activity
The neuroprotective effects of this compound are a significant area of research. It has been shown to protect neuronal cells from β-amyloid peptide-induced neurotoxicity, a key factor in the pathogenesis of Alzheimer's disease. This protection is attributed to its antioxidative properties, which reduce the production of reactive oxygen species (ROS) and inhibit apoptotic pathways by reducing the levels of activated caspase-3 and Bax. In vivo studies have also demonstrated its potential to ameliorate scopolamine-induced cholinergic dysfunction and memory impairment.
| Assay | Test System | Effect | Reference |
| Aβ(1-42)-induced neurotoxicity | Rat primary cortical cell cultures | Attenuated neuronal death in a dose-dependent manner (25-250µM) | |
| Aβ(1-42)-induced ROS production | Rat primary cortical cell cultures | Reduced ROS production | |
| Aβ(1-42)-induced apoptosis | Rat primary cortical cell cultures | Reduced levels of activated caspase-3 and Bax | |
| Scopolamine-induced memory impairment | Wistar rats (in vivo) | Inhibited memory impairment | |
| H2O2-induced cytotoxicity | Human neuroblastoma SK-N-SH cells | Attenuated cytotoxicity and reduced ROS generation |
Table 3: Summary of Neuroprotective Activity of this compound
Anticancer Activity
This compound has exhibited antiproliferative and pro-apoptotic activity against various cancer cell lines. It has been shown to inhibit the proliferation of HepG2 (human liver cancer) cells with selective cytotoxic effects, suggesting it may be a promising candidate for cancer therapy.
| Cell Line | Assay | Metric | Result | Reference |
| HepG2 (Human liver cancer) | MTT Assay | IC50 | 194 ± 0.894 μM | |
| HeLa (Human cervical cancer) | Proliferation Assay | % Inhibition (at 30 µg/ml) | 72.2% | |
| L929 (Mouse fibrosarcoma) | Proliferation Assay | % Inhibition (at 30 µg/ml) | 22% |
Table 4: Summary of Anticancer Activity of this compound
Potential Applications
The diverse biological activities of this compound suggest its potential for a wide range of applications.
-
Medicine and Drug Development : Its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties make it a strong candidate for the development of new therapeutic agents for a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, and certain types of cancer.
-
Agriculture and Crop Protection : As a naturally occurring secondary metabolite involved in plant defense, FT has potential applications in agriculture as a natural pesticide or as a target for breeding programs to develop crop varieties with enhanced resistance to pathogens.
-
Cosmetics and Skincare : The antioxidant properties of this compound suggest its potential use in cosmetic and skincare products to protect the skin from oxidative stress-induced damage. Its melanogenesis-inhibitory activity, with a reported IC50 of 20.2 µM in B16F10 melanoma cells, indicates its potential as a skin-lightening agent.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, it inhibits the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn suppresses the nuclear translocation of the transcription factor activator protein-1 (AP-1). This leads to the downregulation of iNOS and COX-2 gene expression, resulting in reduced production of the inflammatory mediators NO and PGE2.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Isolation and Bioactivity Screening
The general workflow for investigating the biological activities of this compound from a plant source involves several key steps, from extraction and isolation to purification and bioactivity screening.
Caption: General workflow for isolation and bioactivity screening.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activities.
Extraction and Isolation of this compound from Solanum melongena
This protocol is based on methods described for the isolation of phenolic compounds from Solanum species.
-
Plant Material Preparation : Fresh roots of Solanum melongena are collected, washed, and air-dried. The dried roots are then ground into a fine powder.
-
Extraction : The powdered plant material is extracted with methanol at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, which typically contains the phenolic amides, is collected.
-
Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification : Fractions containing this compound (identified by comparison with a standard on TLC) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water.
-
Structural Elucidation : The purified compound is identified and characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is a standard method for assessing antioxidant activity.
-
Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Assay Procedure :
-
Different concentrations of this compound are prepared in methanol.
-
In a 96-well plate, a specific volume of each concentration of the sample is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
A control containing only methanol and DPPH solution is also measured.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Inhibition of NO Production in LPS-Stimulated Macrophages (Anti-inflammatory Activity)
This protocol is adapted from studies on the anti-inflammatory effects of natural compounds.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the cell culture supernatant is collected.
-
-
Nitrite Quantification (Griess Assay) :
-
The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
-
Cell Viability : A parallel MTT assay is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
MTT Assay for Cell Viability (Anticancer Activity)
This is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment : The cells are treated with different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation : The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
This compound is a multifaceted natural compound with a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. Its well-characterized mechanisms of action, particularly in the context of inflammation and neuroprotection, provide a solid foundation for its further exploration as a lead compound in drug discovery programs. The potential applications of this compound extend beyond medicine into the agricultural and cosmetic industries. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at harnessing the full potential of this promising bioactive molecule. Further in-vivo studies and clinical trials are warranted to translate the preclinical findings into tangible therapeutic and commercial applications.
References
Methodological & Application
Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of Feruloyltyramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate and precise quantification of Feruloyltyramine. This compound, a naturally occurring phenolic amide, has garnered significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant, anti-inflammatory, and neuroprotective properties. The method described herein is selective, linear, accurate, and precise, making it suitable for routine analysis of this compound in various sample matrices, including raw materials, finished products, and biological samples after appropriate extraction.
Introduction
This compound is a bioactive compound found in various plants and has been associated with a range of beneficial physiological effects. As research into its therapeutic potential expands, the need for a reliable and robust analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive, specific, and cost-effective solution for this purpose. This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2]
Experimental Workflow
The overall workflow for the quantification of this compound using the developed HPLC-UV method is depicted below.
Caption: Overall experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Orthophosphoric acid)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm (based on typical absorbance maxima for ferulic acid derivatives) |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. A general solid-phase extraction or liquid-liquid extraction protocol may be necessary for complex matrices. For simpler matrices, the following protocol can be used:
-
Accurately weigh a known amount of the sample.
-
Extract this compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
Specificity
Specificity was evaluated by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample spiked with this compound. The absence of interfering peaks at the retention time of this compound in the blank indicates the specificity of the method.
Linearity
The linearity of the method was determined by injecting the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a blank matrix at three different concentration levels (low, medium, and high).
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.5 | 1.2 |
| 50 | 101.2 | 0.8 |
| 90 | 99.8 | 1.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of three different concentrations of this compound.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | < 2.0 | < 2.0 |
| 50 | < 1.5 | < 1.5 |
| 90 | < 1.0 | < 1.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Signaling Pathway Context
While this application note focuses on the analytical method, it's important to understand the biological context of this compound. It is known to interact with various signaling pathways, contributing to its therapeutic effects. The diagram below illustrates a simplified representation of a potential pathway influenced by this compound.
Caption: Potential antioxidant signaling pathway of this compound.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This validated method can be effectively used for quality control and research purposes in the pharmaceutical and nutraceutical industries.
References
Application Note: Identification of Feruloyltyramine using Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the identification of Feruloyltyramine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a naturally occurring phenolic amide found in various plant species, has garnered significant interest for its potential pharmacological activities.[1][2] Accurate identification is crucial for its study in complex matrices. This document outlines the characteristic fragmentation patterns of this compound observed in positive ion mode, enabling its confident identification.
Introduction
This compound belongs to the class of hydroxycinnamic acid amides and is formed by the condensation of ferulic acid and tyramine. Its presence has been reported in various plants, including garlic (Allium sativum), Cannabis sativa, and Solanum sordidum.[3][4] The analysis of such natural products often relies on robust analytical techniques like mass spectrometry. Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a fingerprint for the compound. This note details the expected fragmentation of this compound to aid in its unequivocal identification.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific system being used.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL) and perform serial dilutions to create working standards (e.g., 1-1000 ng/mL) in the initial mobile phase composition.
-
Plant Extract: A generalized extraction procedure involves homogenizing the plant material with a suitable solvent like methanol or ethanol, followed by filtration or centrifugation to remove solid debris. The resulting extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm) is typically used for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute this compound, followed by a column wash and re-equilibration. (e.g., 0-1 min 5% B, 1-10 min 5-95% B, 10-12 min 95% B, 12-12.1 min 95-5% B, 12.1-15 min 5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan MS for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy (CE): This needs to be optimized for the specific instrument. A starting point is to ramp CE (e.g., 10-40 eV) to observe a range of fragment ions.
Data Presentation: Fragmentation Pattern of this compound
The positive ion ESI-MS spectrum of this compound typically shows a prominent protonated molecule [M+H]⁺ at an m/z of 314.13. The MS/MS spectrum of this precursor ion reveals characteristic fragment ions that are crucial for its identification.
Table 1: Key Fragment Ions of this compound in Positive Ion Mode MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Description of Neutral Loss/Cleavage |
| 314.13 | 194.08 | C₁₁H₁₂O₃ | Cleavage of the amide bond, formation of the feruloyl moiety |
| 314.13 | 177.05 | C₁₀H₉O₃ | Loss of NH₃ from the feruloyl moiety fragment |
| 314.13 | 145.03 | C₉H₅O₂ | Loss of CH₄O and CO from the m/z 177 fragment |
| 314.13 | 121.06 | C₈H₉O | Formation of the tyramine moiety fragment after amide bond cleavage |
| 314.13 | 107.05 | C₇H₇O | Loss of NH₃ from the tyramine moiety fragment |
Note: The observed m/z values may vary slightly depending on the mass analyzer's resolution and calibration.
Visualization of Fragmentation and Workflow
Diagram 1: Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation pathway of protonated this compound.
Diagram 2: Experimental Workflow for this compound Identification
Caption: General workflow for the identification of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by the cleavage of the amide bond, leading to the formation of feruloyl and tyramine moiety ions. The subsequent fragmentation of the feruloyl moiety provides additional diagnostic ions. By following the outlined LC-MS/MS protocol and comparing the acquired fragmentation data with the reference data provided in this note, researchers can confidently identify this compound in various sample matrices. This detailed characterization is a critical step in the exploration of its biological activities and potential therapeutic applications.
References
- 1. Analysis and pharmacotoxicity of this compound as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes & Protocols: Standardized Extraction of Feruloyltyramine from Solanum Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Feruloyltyramine, a member of the phenolic amides class of specialized plant metabolites, has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] This compound is found in various species within the Solanum genus, such as eggplant (Solanum melongena), tomato (Solanum lycopersicum), and Solanum sordidum.[3][4] Its presence in these common dietary plants suggests its potential role in human health and disease prevention. For researchers and professionals in drug development, a standardized and efficient protocol for the extraction and quantification of this compound is crucial for further investigation of its pharmacological effects and for quality control of plant-based products.
This document provides a detailed, step-by-step protocol for the extraction, purification, and quantification of this compound from Solanum species, based on established methodologies.
Experimental Protocols
Protocol for Extraction and Purification of this compound
This protocol is a composite of established methods for the isolation of this compound from Solanum species.[4]
1.1. Plant Material Preparation:
-
Collect fresh plant material from the desired Solanum species (e.g., roots of S. melongena, leaves of S. sordidum).
-
Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Air-dry the plant material at room temperature (24 ± 2 °C) in a well-ventilated area, avoiding direct sunlight, until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
1.2. Initial Solvent Extraction:
-
Macerate the powdered plant material (e.g., 500 g) in methanol (MeOH) at a 1:10 (w/v) ratio at room temperature.
-
Stir the mixture periodically for 24-48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.
1.3. Solvent Partitioning (Optional but Recommended):
-
Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 60:40 v/v).
-
Perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and the remaining hydromethanolic fraction).
1.4. Column Chromatography Purification:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., chloroform).
-
Load the dried fraction containing this compound (dissolved in a minimal amount of the initial mobile phase) onto the column.
-
Elute the column with a gradient of increasing polarity, typically using a mixture of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
1.5. Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions onto a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v).
-
Visualize the spots under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., H₂SO₄/MeOH followed by heating).
-
Combine the fractions that show a prominent spot corresponding to a this compound standard.
1.6. Final Purification (Preparative HPLC):
-
For obtaining high-purity this compound, subject the combined fractions to preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution at a suitable UV wavelength (e.g., 320 nm).
-
Collect the peak corresponding to this compound and remove the solvent under vacuum to yield the purified compound.
Protocol for Quantitative Analysis of this compound by HPLC-UV
This protocol outlines the quantitative analysis of this compound in Solanum extracts.
2.1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in HPLC-grade methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
2.2. Preparation of Sample Solutions:
-
Accurately weigh a known amount of the dried Solanum extract.
-
Dissolve the extract in a known volume of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2.3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 320 nm.
-
Column Temperature: 25°C.
2.4. Quantification:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions into the HPLC system and record the peak area of this compound.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
-
Calculate the content of this compound in the original plant material (e.g., in mg/g of dry weight).
Data Presentation
Due to the limited availability of directly comparable quantitative data in the reviewed literature, a comprehensive table of extraction yields across different Solanum species and methods cannot be constructed. However, the following table summarizes the available qualitative and semi-quantitative findings.
| Solanum Species | Plant Part | Extraction/Isolation Notes | Quantitative Data | Reference |
| Solanum melongena | Roots, Calyx | Originally isolated from the roots. Also present in the calyx. | Not specified | |
| Solanum sordidum | Leaves | Extracted with MeOH, purified by silica gel column chromatography. | Not specified | |
| Solanum lycopersicum | Leaves | Accumulation was increased 25-fold after treatment with chitosan. | Semi-quantitative (relative increase) | |
| Solanum torvum | Not specified | Isolated and identified as a chemical constituent. | Not specified |
Note: The lack of standardized reporting of extraction yields highlights a gap in the current literature. Future research should aim to quantify this compound content in various Solanum species using standardized methods to allow for meaningful comparisons.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Workflow for the quantitative analysis of this compound.
References
- 1. Metabolites Identification of Chemical Constituents From the Eggplant (Solanum melongena L.) Calyx in Rats by UPLC/ESI/qTOF-MS Analysis and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solanum Fruits: Phytochemicals, Bioaccessibility and Bioavailability, and Their Relationship With Their Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 66648-43-9 | Benchchem [benchchem.com]
- 4. scielo.br [scielo.br]
Optimizing Enzymatic Synthesis of Feruloyltyramine using Lipase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of N-trans-feruloyltyramine, a compound of interest for its potential therapeutic properties. The synthesis is achieved through a lipase-catalyzed reaction between 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and tyramine hydrochloride. The use of an immobilized lipase, Lipozyme TL IM, allows for a straightforward, one-step synthesis with high yields and simple enzyme recovery.[1][2] Optimization of the reaction parameters has been systematically achieved using Response Surface Methodology (RSM), leading to a yield of up to 96.3%.[3][4] This guide presents the optimized reaction conditions, detailed experimental protocols for synthesis and purification, and a validated quantitative HPLC-UV analysis method.
Introduction
N-trans-feruloyltyramine is a naturally occurring phenolic amide found in various plants, exhibiting a range of biological activities.[5] Enzymatic synthesis offers a green and efficient alternative to chemical methods, often providing high selectivity and operating under mild conditions. Lipases, in particular, have demonstrated high stability in organic media and the ability to catalyze the formation of amide bonds. This protocol focuses on the use of Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, for the efficient synthesis of N-trans-feruloyltyramine. The optimization of key reaction parameters, including temperature, reaction time, enzyme amount, and substrate molar ratio, is crucial for maximizing product yield.
Data Presentation: Optimized Reaction Parameters
The synthesis of N-trans-feruloyltyramine using Lipozyme TL IM has been optimized to achieve high percentage yields. The tables below summarize the results from both initial optimization experiments and a more detailed optimization using Response Surface Methodology (RSM).
Table 1: Initial Optimized Conditions for Feruloyltyramine Synthesis
| Parameter | Optimized Value |
| Enzyme | Lipozyme TL IM |
| Substrates | 4-hydroxy-3-methoxycinnamic acid and tyramine hydrochloride |
| Molar Ratio (Cinnamic Acid:Tyramine HCl) | 6:1 |
| Temperature | 40°C |
| Reaction Time | 48 hours |
| Yield | 93.5% |
Table 2: RSM Optimized Conditions for this compound Synthesis
| Parameter | Optimized Value |
| Enzyme | Lipozyme TL IM |
| Substrates | 4-hydroxy-3-methoxycinnamic acid and tyramine hydrochloride |
| Molar Ratio (Cinnamic Acid:Tyramine HCl) | 6.2:1 |
| Temperature | 43°C |
| Reaction Time | 52 hours |
| Amount of Enzyme | 260 mg (65.0 IUN) |
| Yield (Actual Experimental) | 96.3% |
| Yield (Predicted by RSM) | 97.2% |
Experimental Workflow
The overall workflow for the synthesis and analysis of this compound is depicted below.
Caption: Workflow for enzymatic synthesis and analysis of this compound.
Experimental Protocols
Materials and Reagents
-
4-hydroxy-3-methoxycinnamic acid (Ferulic Acid)
-
Tyramine hydrochloride
-
Lipozyme TL IM (immobilized lipase)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Molecular sieves (4 Å)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate
Protocol 1: Enzymatic Synthesis of N-trans-feruloyltyramine
This protocol is based on the optimized conditions derived from Response Surface Methodology.
-
In a 25 mL screw-capped tube, add tyramine hydrochloride (0.29 mmol).
-
Add 5 mL of triethylamine and stir the mixture at 400 rpm for 30 minutes at room temperature to release the free amine.
-
To this mixture, add 4-hydroxy-3-methoxycinnamic acid (1.8 mmol, for a 6.2:1 molar ratio).
-
Add 260 mg of Lipozyme TL IM and 150 mg of molecular sieves.
-
Add 15 mL of acetonitrile to the reaction mixture.
-
Seal the tube and place it in an incubator shaker set at 43°C and 400 rpm for 52 hours.
Protocol 2: Product Purification and Isolation
-
After the incubation period, filter the reaction mixture to recover the immobilized enzyme.
-
Evaporate the solvent from the filtrate under reduced pressure at room temperature.
-
Dilute the resulting residue with 200 mL of water.
-
Extract the aqueous mixture three times with 100 mL of ethyl acetate each time.
-
Combine the organic layers and wash them successively with 100 mL of 5% HCl (twice) and 100 mL of 5% NaHCO3 (twice).
-
Dry the washed organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude N-trans-feruloyltyramine.
Protocol 3: Quantitative Analysis by HPLC-UV
This method is for the quantitative determination of the synthesized N-trans-feruloyltyramine.
-
Instrumentation: An HPLC system equipped with a UV detector and a C8 reversed-phase column (e.g., Chromolith Rp-8 endcapped, 4.5–100mm) is used.
-
Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and disodium hydrogen phosphate (30:70, v/v).
-
Mobile Phase Preparation: Filter the mobile phase through a 0.45 mm membrane filter and degas it using an ultrasonic bath before use.
-
Flow Rate: Set the solvent flow rate to 0.5 mL/min.
-
Detection: Set the UV detector to a wavelength of 220 nm.
-
Sample Preparation: Prepare a stock solution of the reaction mixture. Dilute 0.5 mL of the stock solution to 10 mL with methanol.
-
Injection: Inject a 20 μL volume of the prepared sample into the HPLC system.
-
Quantification: The concentration of N-trans-feruloyltyramine is determined by comparing its peak area to a standard calibration curve. The retention time for N-trans-feruloyltyramine is approximately 12 minutes under these conditions.
Logical Relationship of Optimization Parameters
The following diagram illustrates the relationship between the key reaction parameters and the desired outcome, which is a maximized yield of this compound.
Caption: Key parameters influencing the enzymatic synthesis yield.
Conclusion
The enzymatic synthesis of N-trans-feruloyltyramine using immobilized lipase offers a highly efficient and environmentally friendly method for producing this valuable compound. By carefully controlling the reaction parameters as outlined in this guide, researchers can achieve near-quantitative yields. The provided protocols for synthesis, purification, and analysis serve as a comprehensive resource for the successful implementation of this biocatalytic process in a laboratory setting.
References
- 1. Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis - Lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of lipase-catalyzed synthesis of N-trans-feruloyltyramine using response surface methodology (RSM) - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 5. researchgate.net [researchgate.net]
Quantification of Feruloyltyramine in Complex Plant Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-trans-Feruloyltyramine is a naturally occurring phenolic amide found in a variety of plant species. It is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The growing interest in its potential therapeutic applications necessitates robust and reliable analytical methods for its quantification in complex plant matrices. This document provides detailed application notes and protocols for the accurate determination of feruloyltyramine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Quantitative Levels of this compound in Various Plant Matrices
The concentration of this compound can vary significantly depending on the plant species, cultivar, plant part, and growing conditions. The following table summarizes reported quantitative data for N-trans-feruloyltyramine in different plant matrices.
| Plant Matrix | Plant Part | Analytical Method | Concentration Range | Reference |
| Garlic (Allium sativum) | Bulb | Not Specified | 5 - 35 mg/kg | [2] |
| Eggplant (Solanum melongena) | Calyx | UPLC/ESI/qTOF-MS | Present, not quantified | [1] |
| Bell Pepper (Capsicum annuum) | Fruit | Not Specified | Present, highest in yellow and red varieties | |
| Tomato (Solanum lycopersicum) | Not Specified | Not Specified | Not Specified | |
| Cannabis (Cannabis sativa) | Seeds, Roots, Leaves, Resin | HPLC, UV | Present, not quantified |
Note: Quantitative data for this compound in many plant species is still limited in publicly available literature.
Experimental Protocols
Protocol for Quantification of this compound by HPLC-UV
This protocol provides a general framework for the quantification of this compound in plant matrices using HPLC-UV. Method optimization and validation are crucial for each specific matrix.
1.1. Sample Preparation and Extraction
-
Grinding: Lyophilize fresh plant material and grind into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol (MeOH).
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonciate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
-
1.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30-31 min: 90-10% B
-
31-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 320 nm.
-
Column Temperature: 30°C.
1.3. Calibration and Quantification
-
Prepare a stock solution of N-trans-feruloyltyramine standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol for Quantification of this compound by UPLC-MS/MS
This protocol outlines a more sensitive and selective method for the quantification of this compound, particularly suitable for complex matrices or low concentrations.
2.1. Sample Preparation and Extraction
Follow the same sample preparation and extraction procedure as described in the HPLC-UV protocol (Section 1.1). For UPLC-MS/MS analysis, a further dilution of the final extract may be necessary depending on the sensitivity of the instrument.
2.2. UPLC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (precursor ion > product ion):
-
Quantifier: 314.1 > 177.1
-
Qualifier: 314.1 > 137.1
-
(Note: These transitions are proposed based on the structure of this compound and may require optimization on the specific instrument.)
-
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
2.4. Calibration and Quantification
-
Prepare calibration standards as described in the HPLC-UV protocol (Section 1.3).
-
Analyze the standards and samples using the optimized UPLC-MS/MS method.
-
Construct a calibration curve using the peak area of the quantifier MRM transition.
-
Quantify this compound in the samples based on the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound in plant matrices.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits inflammation by suppressing the JNK/AP-1 signaling pathway.
References
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Feruloyltyramine in Human Plasma
Affiliation: Google Research
Abstract
This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Feruloyltyramine in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies, drug metabolism research, and clinical trials involving this compound.
Introduction
This compound is a naturally occurring phenolic amide found in various plant species. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Notably, N-trans-feruloyltyramine has been shown to inhibit the production of inflammatory mediators by suppressing the AP-1 and JNK signaling pathways.[1] To facilitate further research and development of this compound as a potential therapeutic agent, a sensitive and reliable bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| This compound (Quantifier) | 314.1 | 177.1 | 100 | 80 | 10 | 25 | 12 |
| This compound (Qualifier) | 314.1 | 145.1 | 100 | 80 | 10 | 35 | 10 |
| This compound-d5 (IS) | 319.1 | 177.1 | 100 | 80 | 10 | 25 | 12 |
Note: MS parameters may require optimization based on the specific instrument used.
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.
Standard Curve and Quality Control Sample Preparation
Stock solutions of this compound and this compound-d5 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with 50:50 acetonitrile:water. Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solution to yield final concentrations ranging from 0.5 to 500 ng/mL. Quality control (QC) samples were prepared in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound-d5 at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
Method Validation
The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Table 4: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | r² ≥ 0.99 |
| LLOQ | 0.5 ng/mL | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | 2.1 - 6.8% | ≤15% (≤20% for LLOQ) |
| Inter-day Precision (%CV) | 3.5 - 8.2% | ≤15% (≤20% for LLOQ) |
| Intra-day Accuracy (%RE) | -5.5 to 4.3% | ±15% (±20% for LLOQ) |
| Inter-day Accuracy (%RE) | -7.1 to 6.9% | ±15% (±20% for LLOQ) |
| Recovery | 85.2 - 92.7% | Consistent and reproducible |
| Matrix Effect | 91.3 - 98.5% | Minimal ion suppression/enhancement |
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (r²) consistently greater than 0.99. The LLOQ was established at 0.5 ng/mL, demonstrating the high sensitivity of the method. The intra- and inter-day precision and accuracy were well within the acceptable limits as defined by regulatory guidelines. The protein precipitation extraction method provided high and consistent recovery with minimal matrix effects observed.
This compound and the JNK Signaling Pathway
This compound has been reported to exert its anti-inflammatory effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is activated by various cellular stresses and inflammatory cytokines. Upon activation, a phosphorylation cascade involving MAP3Ks (e.g., ASK1) and MAP2Ks (MKK4/7) leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun (a component of the AP-1 complex), leading to the expression of pro-inflammatory genes. This compound is thought to inhibit the phosphorylation of JNK, thereby downregulating the expression of inflammatory mediators.
Figure 2: this compound's inhibition of the JNK signaling pathway.
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple and rapid sample preparation procedure, coupled with the high sensitivity and selectivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in clinical and preclinical research. The provided method validation data confirms its robustness and adherence to regulatory standards. This analytical method will be a valuable tool for researchers investigating the pharmacokinetics and therapeutic potential of this compound.
References
Application Notes and Protocols for In-Vitro Anti-inflammatory Studies of Feruloyltyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Feruloyltyramine in in-vitro anti-inflammatory research. The protocols detailed below are designed to be clear and reproducible for assessing the compound's efficacy and mechanism of action in relevant cell-based models.
Introduction
This compound, a naturally occurring phenolic amide, has demonstrated significant anti-inflammatory properties in various in-vitro studies. Its mechanism of action primarily involves the modulation of key signaling pathways, leading to the suppression of pro-inflammatory mediators. These notes offer detailed protocols for investigating the anti-inflammatory effects of this compound in common cell line models such as RAW 264.7 macrophages and HaCaT keratinocytes.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway.[1][2] This, in turn, inhibits the nuclear translocation of the transcription factor AP-1.[1][2] The downregulation of this pathway leads to a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes responsible for the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2), respectively.[1]
Key Applications
-
Screening for anti-inflammatory activity.
-
Investigating the mechanism of action of novel anti-inflammatory compounds.
-
Evaluating the therapeutic potential of this compound for inflammatory conditions.
-
Studying the regulation of MAPK and NF-κB signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in-vitro studies.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | % Inhibition | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Not specified | Not specified | Not specified | |
| Prostaglandin E2 (PGE2) Production | Not specified | Not specified | Not specified | |
| iNOS mRNA Expression | Strong suppression | Not specified | Not specified | |
| COX-2 mRNA Expression | Strong suppression | Not specified | Not specified |
Note: Specific IC50 values and percentage inhibition at various concentrations were not explicitly stated in the primary source material available. Further studies are needed to quantify these parameters precisely.
Experimental Protocols
Cell Culture and Treatment
Cell Lines:
-
RAW 264.7 (Murine Macrophage Cell Line): A widely used model for studying inflammation.
-
HaCaT (Human Keratinocyte Cell Line): A relevant model for investigating skin inflammation.
Culture Conditions:
-
Culture RAW 264.7 and HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Treatment with this compound and LPS:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for NO and PGE2 measurement, shorter time points for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate reader.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite standard solution.
-
96-well plate reader.
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify PGE2 levels in the cell culture supernatant.
Materials:
-
Commercial PGE2 ELISA kit (follow the manufacturer's instructions).
-
Cell culture supernatant.
-
Plate reader.
General Protocol Outline:
-
Collect the cell culture supernatant.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add a fixed amount of HRP-conjugated PGE2 to compete with the PGE2 in the sample for binding to the antibody.
-
Incubate as per the kit's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Calculate the PGE2 concentration based on the standard curve.
Western Blot Analysis for JNK Phosphorylation
This technique is used to determine the effect of this compound on the activation of the JNK signaling pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-JNK and anti-β-actin antibodies for normalization.
Nuclear and Cytoplasmic Extraction for AP-1 Translocation
This protocol separates nuclear and cytoplasmic fractions to assess the translocation of the AP-1 transcription factor from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF).
-
Detergent (e.g., NP-40).
-
Hypertonic nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF).
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice to allow cells to swell.
-
Add a detergent (e.g., NP-40) and vortex briefly to lyse the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in hypertonic nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Analyze the fractions by Western blotting for AP-1 subunits (e.g., c-Jun, c-Fos).
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in-vitro studies.
Caption: Logical relationship of this compound's effects.
References
Application Note: A Comprehensive Protocol for the Isolation and Quantification of Feruloyltyramine from Crude Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-trans-feruloyltyramine is a phenolic amide found in numerous plant species, including garlic (Allium sativum), eggplant (Solanum melongena), and Cannabis sativa[1][2][3]. This bioactive compound has garnered significant interest due to its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities[4][5]. Its potential therapeutic applications make the development of efficient and reliable isolation and quantification protocols from natural sources crucial. Feruloyltyramine's anti-inflammatory effects, for instance, are attributed to its ability to suppress the AP-1 and JNK signaling pathways. This document provides a detailed protocol for the extraction, purification, and quantification of N-trans-feruloyltyramine from crude plant extracts.
Data Presentation: Isolation and Activity of this compound
The following table summarizes quantitative data from various studies on the isolation and biological activity of N-trans-feruloyltyramine.
| Plant Source | Plant Part | Extraction & Purification Method | Quantitative Results | Reference |
| Allium sativum (Garlic) | Cloves | Methanol extraction, partitioned with ethyl acetate, silica gel chromatography, and HPLC. | At 0.05 µM, inhibited COX-I by 43% and COX-II by 33%. | |
| Allium sativum (Laba Garlic) | Processed Bulbs | Isolation from the blue pigment of processed garlic. | Exhibited selective cytotoxic effects on HepG2 cells with an IC₅₀ value of 194 ± 0.894 μM. | |
| Solanum sordidum | Leaves | Methanol extraction, partitioned with chloroform and butanol. | The hydromethanolic fraction showed significant antioxidant activity with an IC₅₀ of 77.5 ppm (DPPH assay). | |
| Aquilaria agallocha | Resinous Wood | 80% Methanol extraction, partitioned with EtOAc, followed by preparative and semi-preparative HPLC. | Yielded 6.9 mg of N-trans-feruloyltyramine from 70.0 g of powdered wood. | |
| Lycii Fructus | Fruit | Not specified | A quantitative HPCE method was established with a linearity range of 0.25-15 μg·mL⁻¹. |
Experimental Protocols
General Extraction Protocol from Plant Material
This protocol describes a standard method for extracting this compound using solvent extraction and partitioning.
Materials:
-
Dried and powdered plant material (e.g., leaves, cloves, wood)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
n-Butanol
-
Hexane
-
Chloroform (CHCl₃)
-
Distilled water (H₂O)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Methodology:
-
Maceration: Submerge the dried, powdered plant material (e.g., 700 g) in an appropriate volume of methanol (e.g., 3 x 7 L) at room temperature. Allow the mixture to stand for at least 3 days with frequent agitation.
-
Filtration and Concentration: Filter the combined methanolic extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
-
Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude extract in distilled water. b. Transfer the aqueous suspension to a separatory funnel and partition it successively with solvents of increasing polarity. A common sequence is hexane, followed by chloroform or ethyl acetate, and finally n-butanol. c. For each solvent, perform the extraction three times to ensure complete separation. d. Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate and chloroform fractions are often enriched with phenolic amides like this compound.
Purification by Silica Gel Column Chromatography
This protocol provides a method for the initial fractionation of the crude extract to isolate compounds based on polarity.
Materials:
-
Crude extract fraction (e.g., Ethyl Acetate fraction)
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Fraction collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, forming a uniform packed bed.
-
Sample Loading: Dissolve the dried crude fraction in a minimal amount of the initial mobile phase (e.g., 100% CHCl₃) and load it carefully onto the top of the silica gel column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., from 0.5% to 5% MeOH in CHCl₃).
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to a this compound standard.
-
Concentration: Concentrate the pooled fractions to yield a semi-purified extract.
Final Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is used for the final purification step to obtain this compound with high purity.
Materials:
-
Semi-purified extract from column chromatography
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Semi-preparative HPLC system with a C18 column (e.g., 250 x 10 mm, 10 μm)
-
UV detector
Methodology:
-
Sample Preparation: Dissolve the semi-purified extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Phenomenex Luna C18 (250 x 10 mm, 10 μm) or equivalent.
-
Mobile Phase: A gradient or isocratic system of methanol and water. For example, an isocratic elution with 50% aqueous methanol.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for phenolic compounds, such as 214 nm or 320 nm.
-
Injection Volume: 100 µL (will vary based on concentration).
-
-
Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.
-
Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity. The resulting chromatogram should show a single, sharp peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction to obtain pure N-trans-feruloyltyramine. The structure should be confirmed using spectroscopic methods like NMR and MS.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for isolating this compound and its role in a key anti-inflammatory signaling pathway.
References
- 1. This compound | 66648-43-9 | Benchchem [benchchem.com]
- 2. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and pharmacotoxicity of this compound as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in the chemical synthesis of Feruloyltyramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chemical and enzymatic synthesis of Feruloyltyramine, with a primary focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through both chemical and enzymatic methods. Chemical synthesis often involves the coupling of ferulic acid and tyramine using coupling agents. Enzymatic synthesis typically utilizes enzymes such as amide bond synthetases (ABS) or lipases to catalyze the formation of the amide bond between the two precursors.[1][2][3] Biocatalytic methods are often considered greener and more efficient.[1][4]
Q2: What are the main factors affecting the yield of this compound synthesis?
A2: The yield of this compound synthesis is influenced by several factors, including:
-
Reaction conditions: Temperature, pH, reaction time, and solvent.
-
Reactant concentrations: The molar ratio of ferulic acid to tyramine is a critical parameter.
-
Catalyst/Enzyme activity and concentration: The choice and amount of catalyst or enzyme significantly impact the reaction rate and yield.
-
Side reactions: Undesired reactions can consume reactants and produce impurities, thereby lowering the yield of the desired product.
-
Purification process: Inefficient purification can lead to loss of the final product.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS). These methods allow for the quantification of reactants and the product, providing a clear picture of the reaction's conversion rate over time.
Troubleshooting Guide
Low Reaction Yield
Issue: The overall yield of this compound is consistently low.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, pH, or reaction time may not be ideal for the specific synthetic route.
-
Solution: Systematically optimize the reaction conditions. For enzymatic synthesis, conduct small-scale experiments to evaluate a range of temperatures (e.g., 30-50°C) and pH values. For chemical synthesis, temperature and catalyst loading are key parameters to optimize.
-
-
Incorrect Substrate Ratio: An inappropriate molar ratio of ferulic acid to tyramine can limit the reaction.
-
Solution: Experiment with different substrate ratios. In some enzymatic syntheses, a significant excess of tyramine (e.g., 1:50 ratio of ferulic acid to tyramine) has been shown to improve conversion rates.
-
-
Enzyme Inactivation or Insufficient Catalyst: The enzyme may have lost activity, or the amount of catalyst may be insufficient.
-
Solution: For enzymatic reactions, ensure the enzyme is properly stored and handled. Increase the enzyme concentration to see if the yield improves. For chemical synthesis, consider increasing the catalyst loading or exploring more active catalysts.
-
-
Presence of Side Reactions: Undesired side reactions can consume the starting materials. A common issue is the self-coupling of reactants or reaction with solvent molecules.
-
Solution: The use of continuous flow techniques can minimize side reactions by better controlling reaction time and mixing. Protecting reactive functional groups on the starting materials that are not involved in the desired amide bond formation can also prevent side reactions.
-
Side Product Formation
Issue: The final product is contaminated with significant amounts of side products.
Possible Causes & Solutions:
-
Undesired Reactivity of Functional Groups: The hydroxyl groups on ferulic acid and tyramine can undergo side reactions.
-
Solution: Employ protecting group strategies for the hydroxyl groups. These protecting groups can be removed in a subsequent step after the amide bond is formed.
-
-
Oxidation of Phenolic Moieties: The phenolic groups in both ferulic acid and tyramine are susceptible to oxidation, leading to colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The addition of antioxidants to the reaction mixture can also be beneficial.
-
-
Heck Reaction Side Products (in specific chemical routes): In syntheses utilizing Heck coupling, undesired double Heck reactions can occur, reducing the yield of the target molecule.
-
Solution: Carefully control the stoichiometry of the reactants and the base. Using equimolar quantities of the reactants and a slight excess of a suitable base can improve the yield.
-
Purification Difficulties
Issue: Difficulty in isolating pure this compound from the crude reaction mixture.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: The product and certain byproducts may have very similar polarities, making separation by standard chromatography challenging.
-
Solution: Optimize the chromatographic conditions. This may involve trying different solvent systems for normal-phase or reverse-phase chromatography. Techniques like preparative HPLC can offer higher resolution for difficult separations.
-
-
Product Precipitation or Instability: The product may precipitate out during workup or be unstable under the purification conditions.
-
Solution: Adjust the pH and solvent composition during extraction and purification to ensure the product remains soluble and stable. Analyze the stability of this compound under different pH and temperature conditions to identify optimal purification parameters.
-
Data Presentation
Table 1: Optimization of Enzymatic Synthesis of N-trans-feruloyltyramine
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition | Conversion Rate (%) | Reference |
| Substrate Ratio (Ferulic Acid:Tyramine) | 1:10 | 1:30 | 1:50 | 1:50 | 74 | |
| MgCl₂ Concentration (mM) | 5 | 10 | 15 | 10 | 74 | |
| ATP Concentration (mM) | 4 | 8 | 12 | 8 | 74 | |
| Enzyme (AlCfaL) Concentration (µM) | 25 | 35 | 45 | 35 | 74 | |
| Temperature (°C) | 25 | 30 | 35 | 30 | 74 | |
| Reaction Time (h) | 24 | 48 | 72 | 48 | 74 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-trans-feruloyltyramine using Amide Bond Synthetase (AlCfaL)
This protocol is based on the optimization data presented in the literature.
-
Reaction Setup:
-
In a suitable reaction vessel, combine N-trans-ferulic acid (1 mM) and tyramine (50 mM).
-
Add MgCl₂ to a final concentration of 10 mM.
-
Add ATP to a final concentration of 8 mM.
-
The reaction buffer should be maintained at an optimal pH (typically around 7.5-8.0 for many synthetases).
-
-
Enzyme Addition:
-
Add the purified AlCfaL enzyme to a final concentration of 35 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C with shaking (e.g., 500 rpm) for 48 hours.
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the formation of N-trans-feruloyltyramine.
-
-
Purification:
-
After the reaction is complete, the product can be purified from the reaction mixture using techniques such as liquid-liquid extraction followed by column chromatography or preparative HPLC.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Biocatalytic Synthesis of N-trans-feruloyltyramine Using an Amide Bond Synthetase with an ATP Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 66648-43-9 | Benchchem [benchchem.com]
- 3. Lipase catalysed synthesis of N-trans-feruloyltyramine and a quantitative HPLC-UV method for analysis - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
Preventing Feruloyltyramine degradation during sample extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of feruloyltyramine during sample extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a naturally occurring phenolic amide found in various plants. It is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] Its stability is a significant concern due to the presence of phenolic hydroxyl groups and an amide bond in its structure, which are susceptible to degradation through oxidation and hydrolysis. Environmental factors such as pH, temperature, light, and the presence of enzymes or metal ions can all contribute to its degradation, potentially leading to inaccurate quantification and a loss of biological activity in experimental samples.
Q2: What are the primary degradation pathways for this compound?
A: The primary degradation pathways for this compound include:
-
Oxidative Degradation: The phenolic hydroxyl groups on both the feruloyl and tyramine moieties are prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of quinone-type structures and other oxidation products.
-
Hydrolysis: The amide bond linking the ferulic acid and tyramine parts of the molecule can be hydrolyzed under strong acidic or basic conditions, breaking the molecule into ferulic acid and tyramine.
-
Enzymatic Degradation: In plant extracts, endogenous enzymes such as peroxidases and polyphenol oxidases can degrade this compound. Additionally, glycosyltransferases can attach sugar moieties to the molecule, altering its structure and properties.[2]
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate and accelerate oxidative degradation reactions.[3]
Q3: What are the ideal storage conditions for pure this compound and for samples containing it?
A: For pure, solid this compound, storage at -20°C in a tightly sealed container, protected from light, is recommended to ensure long-term stability. For solutions of this compound, it is advisable to prepare them fresh. If short-term storage is necessary, store aliquots at -80°C, protected from light, for no longer than one month. Avoid repeated freeze-thaw cycles. Aqueous solutions are particularly unstable and are not recommended for storage beyond one day.
For biological samples or extracts containing this compound, immediate processing after collection is ideal. If storage is required, samples should be flash-frozen in liquid nitrogen and stored at -80°C. To minimize enzymatic activity, samples should be homogenized in a buffer containing antioxidants and enzyme inhibitors.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Add antioxidants (e.g., 0.1% ascorbic acid or BHT) to the extraction solvent. 2. Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 3. Minimize the exposure of the sample to air during extraction by working quickly and keeping tubes sealed. | Increased recovery of this compound. |
| Enzymatic Degradation | 1. Immediately flash-freeze plant material in liquid nitrogen after harvesting. 2. Homogenize the sample in a cold extraction buffer containing enzyme inhibitors (e.g., a protease inhibitor cocktail and polyphenol oxidase inhibitors like sodium metabisulfite). 3. Perform the extraction at low temperatures (4°C). | Preservation of this compound by inhibiting degradative enzymes. |
| Inappropriate Solvent | 1. Use polar solvents like methanol or ethanol for initial extraction. 2. For liquid-liquid partitioning, use solvents of varying polarity, such as ethyl acetate and n-butanol, to effectively separate this compound. | Improved extraction efficiency and higher yield. |
| pH-induced Hydrolysis | 1. Maintain a slightly acidic to neutral pH (around 6-7) during extraction. 2. Avoid strong acids or bases in the extraction and subsequent processing steps. | Prevention of amide bond cleavage and degradation into ferulic acid and tyramine. |
Issue 2: Inconsistent Quantification of this compound in Stored Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Storage | 1. Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles. 2. Store samples at -80°C. 3. Protect samples from light by using amber vials or wrapping tubes in aluminum foil. | Consistent and reproducible quantification of this compound over time. |
| Photodegradation | 1. Work under low-light conditions or use amber-colored labware during sample preparation and analysis. 2. If possible, use a UV-protective film on windows in the laboratory. | Minimized light-induced degradation and more accurate measurements. |
| Interaction with Metal Ions | 1. Add a chelating agent such as EDTA (0.1 mM) to the storage buffer to sequester metal ions that can catalyze oxidation. | Reduced oxidative degradation and improved stability of this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
To 1 gram of powdered plant tissue, add 10 mL of cold extraction buffer (80% methanol in water, containing 0.1% ascorbic acid and 1 mM EDTA).
-
Homogenize the mixture on ice using a tissue homogenizer for 2 minutes.
-
Sonicate the homogenate in an ice bath for 15 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of extraction buffer and combine the supernatants.
-
-
Solvent Partitioning:
-
Evaporate the methanol from the combined supernatants under reduced pressure.
-
Resuspend the aqueous extract in 20 mL of distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous phase three times with an equal volume of ethyl acetate, followed by three extractions with an equal volume of n-butanol.
-
Collect and combine the respective organic phases.
-
-
Sample Concentration and Storage:
-
Evaporate the ethyl acetate and n-butanol fractions to dryness under reduced pressure.
-
Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., methanol or DMSO) for analysis.
-
If not for immediate analysis, store the dried extracts at -80°C under an inert atmosphere.
-
Protocol 2: Stability Indicating HPLC-UV Method for this compound Quantification
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 320 nm, which is one of the absorption maxima for this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a calibration curve by diluting the stock to a range of concentrations that bracket the expected sample concentrations.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
Caption: this compound's inhibition of the MAPK/AP-1 pathway.[4][5]
References
- 1. This compound | 66648-43-9 | Benchchem [benchchem.com]
- 2. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Analysis of Feruloyltyramine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Feruloyltyramine isomers. Our aim is to help you improve peak shape and resolution for accurate and reliable quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound isomers.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape, characterized by asymmetry (tailing or fronting), can significantly impact the accuracy of integration and quantification.
Q: My this compound isomer peaks are tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue when analyzing phenolic compounds like this compound. The primary causes and solutions are outlined below.
-
Secondary Silanol Interactions: this compound, with its polar hydroxyl and amide groups, can interact with residual acidic silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] These interactions lead to some molecules being retained longer, causing a "tail" on the peak.[1]
-
Solution 1: Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that is end-capped.[2] End-capping blocks most of the active silanol groups, minimizing secondary interactions.[2]
-
Solution 2: Lower the Mobile Phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress the ionization of silanol groups, reducing their interaction with your analyte. A mobile phase pH of 2-4 is often a good starting point for ionizable compounds on silica-based columns.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.
-
-
Mobile Phase pH Close to Analyte's pKa: If the mobile phase pH is close to the pKa of this compound's phenolic or amine groups, a mixture of ionized and non-ionized forms will exist, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state.
-
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample. As a rule of thumb, the injection volume should be 1-2% of the total column volume for sample concentrations around 1 µg/µL.
-
-
Column Contamination or Degradation: Buildup of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing. A void at the column inlet can also lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If a void has formed, the column may need to be replaced.
-
Issue 2: Poor Resolution of Isomers
This compound may exist as different isomers (e.g., cis/trans, constitutional, or enantiomers) that can be challenging to separate.
Q: I am seeing co-eluting or poorly resolved peaks for what I suspect are this compound isomers. How can I improve the separation?
A: Improving the resolution between isomers often requires a systematic approach to optimizing your HPLC method.
-
Optimizing the Mobile Phase:
-
Adjust Solvent Strength: For reversed-phase HPLC, if the isomers are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and allow more time for separation.
-
Change the Organic Modifier: The choice of organic solvent can influence selectivity. Try switching between acetonitrile and methanol, as they have different selectivities for phenolic compounds.
-
Modify the Mobile Phase pH: As with improving peak shape, adjusting the mobile phase pH can alter the ionization state of the isomers differently, potentially leading to better separation. Experiment with a pH range of 2.5 to 7.5, keeping in mind the stability of your column.
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be very effective for separating complex mixtures and isomers. A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Adjusting Temperature:
-
Lowering the temperature generally increases retention and can sometimes improve resolution, although it may also lead to broader peaks.
-
Increasing the temperature can improve efficiency and lead to sharper peaks, which may enhance resolution, but it can also decrease retention. It's important to find the optimal temperature for your specific separation.
-
-
Changing the Stationary Phase:
-
Different C18 Columns: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding density or end-capping can provide different selectivity.
-
Phenyl-Hexyl or Biphenyl Columns: For compounds with aromatic rings like this compound, a column with a phenyl-based stationary phase can offer alternative selectivity through π-π interactions.
-
-
Separating Cis/Trans Isomers: The ferulic acid moiety of this compound has a double bond, allowing for the existence of cis and trans isomers.
-
UV Irradiation: The trans form is typically more stable and predominant. UV light can induce isomerization to the cis form.
-
Chromatographic Separation: Reversed-phase HPLC on a C18 column is often suitable for separating cis/trans isomers of cinnamic acid derivatives. The trans isomer is generally more retained than the cis isomer.
-
-
Considering Chiral Separation: If this compound is synthesized or isolated as a racemic mixture of enantiomers, a chiral separation method will be necessary.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of chiral compounds, including those with aromatic and amide functionalities.
-
Mobile Phase for Chiral Separations: Normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases can be used depending on the specific chiral column. Additives like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds are often used to improve peak shape and resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: Based on literature for similar compounds, a good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 2.1-4.6 mm I.D., 50-150 mm length, <5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B (e.g., 10-15%) to a higher percentage over 15-30 minutes.
-
Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 320 nm).
Q2: How can I confirm if I have cis/trans isomers of this compound?
A2: You can irradiate your sample solution with UV light for a period (e.g., 30-60 minutes) and then re-inject it into the HPLC. An increase in the area of one of the peaks relative to the other would suggest the presence of photo-inducible cis/trans isomers.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.
-
Contaminated mobile phase or detector flow cell: Use high-purity solvents and flush the system if necessary.
-
Detector lamp nearing the end of its life: Replace the lamp if necessary.
Q4: My retention times are drifting. What should I check?
A4: Drifting retention times can be caused by:
-
Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile component.
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Leaks in the system: Check all fittings for any signs of leakage.
Data Presentation
Table 1: Example UPLC Gradient for this compound Analysis
This table provides an example of a UPLC gradient that has been used for the analysis of this compound in a plant cell culture extract. This can be adapted as a starting point for method development.
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 85 | 15 |
| 1.0 | 85 | 15 |
| 5.0 | 70 | 30 |
| 15.0 | 62 | 38 |
| 15.5 | 55 | 45 |
| 23.0 | 55 | 45 |
| 23.5 | 5 | 95 |
Source: Adapted from a UPLC-ESI-MS study on Mandragora turcomanica cell culture.
Table 2: General Starting Conditions for Chiral Separation of Phenolic Amides on Polysaccharide-Based Columns
This table provides general starting conditions for developing a chiral separation method for compounds structurally similar to this compound.
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak IA, IB, IC or Chiralcel OD, OJ, OZ | Chiralpak IA, IB, IC or Chiralcel OD-RH, OZ-RH |
| Mobile Phase | n-Hexane / Isopropanol (or Ethanol) | Acetonitrile / Water (or buffer) |
| Typical Ratio | 90:10 (v/v) | 50:50 (v/v) |
| Additive | 0.1% Diethylamine (for basic analytes) | 0.1% Formic Acid or Acetic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Experimental Protocols & Visualizations
Protocol 1: General Method for Reversed-Phase HPLC Analysis of this compound Isomers
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase (e.g., methanol or a mixture of water and acetonitrile). Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a standard HPLC system with a UV detector. Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Degas both mobile phases before use.
-
Chromatographic Conditions: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and detection wavelength (e.g., 320 nm).
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient program (refer to Table 1 for an example). Acquire data for a sufficient duration to ensure all isomers have eluted.
Caption: Workflow for HPLC analysis of this compound isomers.
Logical Relationship: Troubleshooting Peak Tailing
This diagram illustrates the logical steps to troubleshoot peak tailing for this compound isomers.
Caption: Decision tree for troubleshooting peak tailing.
References
Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Feruloyltyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis of Feruloyltyramine. The following sections offer detailed protocols, data summaries, and visual workflows to address common challenges encountered during the derivatization process.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound for GC-MS analysis.
Issue 1: Low or No Peak for Derivatized this compound
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This compound has multiple active hydrogens (phenolic hydroxyl, secondary amine) that require derivatization. Increase the reaction time and/or temperature. Consider using a catalyst, such as trimethylchlorosilane (TMCS), to enhance the reactivity of the silylating reagent, especially for sterically hindered groups.[1] |
| Reagent Degradation | Silylating and acylating reagents are sensitive to moisture.[2] Ensure all solvents and glassware are anhydrous. Use fresh reagents and store them under inert gas (e.g., nitrogen or argon). |
| Sample Loss During Preparation | Ensure complete dissolution of the dried this compound sample in the derivatization solvent. If the residue does not dissolve, consider using a solvent like pyridine before adding the derivatizing reagent. |
| Injector Issues | Contamination or active sites in the GC inlet can lead to analyte degradation or adsorption. Regularly clean and deactivate the injector liner. |
| Incorrect Derivatization Reagent | The chosen reagent may not be suitable for all functional groups in this compound. For comprehensive derivatization, a strong silylating agent like BSTFA or MSTFA is recommended. |
Issue 2: Peak Tailing for Derivatized this compound
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Unreacted polar functional groups can interact with the GC column, causing peak tailing. Optimize the derivatization reaction as described in "Issue 1". |
| Active Sites in the GC System | Active silanol groups on the GC column or liner can interact with the analyte. Use a deactivated liner and a high-quality, low-bleed GC column suitable for derivatized compounds. Consider trimming the column to remove active sites at the inlet end. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample. |
| Inappropriate GC Conditions | An incorrect temperature program or carrier gas flow rate can affect peak shape. Optimize the GC method parameters. |
Issue 3: Presence of Multiple Peaks for Derivatized this compound
| Potential Cause | Recommended Solution |
| Partial Derivatization | Incomplete reaction can result in a mixture of partially and fully derivatized this compound molecules, each producing a different peak. Optimize the reaction conditions (time, temperature, reagent excess) to drive the reaction to completion. |
| Formation of Tautomers | While less common for this compound's stable structure, tautomerization before or during derivatization can lead to multiple derivatives. Methoximation prior to silylation can prevent this for compounds with keto-enol tautomerism. |
| Reagent Artifacts | Excess derivatizing reagent or byproducts can sometimes appear as peaks in the chromatogram. Use a minimal excess of the reagent and consult reagent-specific literature for known artifacts. |
| Sample Degradation | This compound may degrade if the derivatization temperature is too high or the reaction time is too long. Perform a time and temperature optimization study to find the ideal conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a relatively polar molecule with low volatility due to the presence of phenolic hydroxyl and secondary amine groups. Derivatization is essential to:
-
Increase Volatility: By replacing the active hydrogens on these functional groups with non-polar groups (e.g., trimethylsilyl), the molecule becomes more volatile and suitable for gas chromatography.
-
Improve Thermal Stability: Derivatization protects the functional groups from degradation at the high temperatures of the GC inlet and column.
-
Enhance Chromatographic Performance: Derivatization reduces interactions between the analyte and the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.
Q2: Which derivatization reagent is best for this compound?
A2: Silylation is a common and effective method for derivatizing compounds with hydroxyl and amine groups like this compound.
-
Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization efficiency.
-
Acylation Reagents: Acylation is another option, which can increase volatility and improve stability. Reagents like heptafluorobutyric anhydride (HFBA) can also enhance sensitivity for electron capture detection (ECD).
Q3: What are the critical parameters to optimize for the derivatization reaction?
A3: The key parameters to optimize for a complete and reproducible derivatization of this compound are:
-
Reagent Concentration: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A general rule is a 2:1 molar ratio of the reagent to active hydrogens.
-
Reaction Temperature: The optimal temperature depends on the reagent and the analyte. A typical range is 60-80°C. Higher temperatures can accelerate the reaction but may also lead to degradation.
-
Reaction Time: The reaction time can range from 30 minutes to several hours. It is crucial to ensure the reaction has gone to completion by analyzing samples at different time points.
-
Solvent: The choice of solvent is important. It must be anhydrous and capable of dissolving both the analyte and the reagent. Pyridine is a common choice as it can also act as a catalyst.
Q4: How can I confirm that the derivatization of this compound is complete?
A4: To confirm complete derivatization:
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. A single, sharp peak corresponding to the fully derivatized this compound should be observed. The absence of the underivatized compound and any partially derivatized intermediates indicates a complete reaction.
-
Mass Spectrum: The mass spectrum of the peak should correspond to the expected molecular weight of the fully derivatized this compound. The fragmentation pattern should also be consistent with the derivatized structure.
-
Time Course Study: Analyze samples taken at different reaction times. The peak area of the fully derivatized product should plateau, indicating the reaction has reached completion.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS
Materials:
-
Dried this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place 10-100 µg of the dried this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
Table 1: Comparison of Common Silylating Reagents for this compound Derivatization
| Reagent | Abbreviation | Leaving Group | Relative Strength | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | Strong | Commonly used, volatile byproducts. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Strongest | Most volatile silylating reagent. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | Strong | Highly reactive, but byproduct is less volatile. |
| Trimethylchlorosilane | TMCS | HCl | Catalyst | Often used with other reagents to increase reactivity. |
| N-trimethylsilylimidazole | TMSI | Imidazole | Mild | Primarily for hydroxyl groups. |
Table 2: Suggested Starting Conditions for Method Development
| Parameter | Suggested Condition | Notes |
| Derivatization Reagent | MSTFA or BSTFA + 1% TMCS | Offers high reactivity for both hydroxyl and amine groups. |
| Solvent | Anhydrous Pyridine | Good solvent and acts as a catalyst. |
| Reagent to Sample Ratio | 100:1 (v/w) | Ensure a significant excess of the reagent. |
| Reaction Temperature | 70 °C | A good starting point for optimization. |
| Reaction Time | 60 minutes | Should be optimized based on experimental results. |
| GC Column | Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms) | Inert column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | |
| Oven Program | 100°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min | To be optimized based on the retention time of the derivative. |
| MS Transfer Line Temp. | 280 °C | |
| Ion Source Temperature | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Visualization
Caption: Figure 1: General workflow for this compound derivatization.
Caption: Figure 2: Troubleshooting logic for poor GC-MS results.
References
Troubleshooting poor recovery of Feruloyltyramine during solid-phase extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of Feruloyltyramine and overcoming challenges related to poor recovery.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of this compound during SPE can be attributed to several factors, from incorrect sorbent selection to suboptimal pH conditions. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of poor recovery.
Q1: My this compound recovery is low. Where do I start troubleshooting?
A1: The first step is to determine at which stage of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step: the flow-through during sample loading, the wash eluate, and the final elution fraction.[1][2]
Q2: What are the most common reasons for losing this compound during sample loading?
A2: Loss of this compound during the loading step, also known as "breakthrough," can occur due to several reasons:
-
Inappropriate Sorbent Choice: this compound is a moderately polar compound. For reversed-phase SPE, a C18 or a polymeric sorbent like Oasis HLB is generally suitable.[3] If the sorbent is not retentive enough, the analyte will pass through with the sample solvent.
-
Incorrect Sample pH: The pH of the sample should be adjusted to ensure that this compound is in a neutral form, which enhances its retention on reversed-phase sorbents. Acidifying the sample (e.g., with formic or acetic acid) to a pH below the pKa of the phenolic hydroxyl group (around 8-10) is recommended.
-
Sample Solvent is Too Strong: If the organic solvent content in your sample is too high, it will compete with the analyte for binding to the sorbent, leading to poor retention. Diluting the sample with a weaker solvent (e.g., water with a small amount of acid) can improve recovery.[4]
-
High Flow Rate: A fast flow rate during sample loading can prevent adequate interaction between this compound and the sorbent. A slow, drop-wise flow rate is recommended.
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can lead to breakthrough.
Q3: I suspect my this compound is being lost during the wash step. What should I do?
A3: If this compound is eluting prematurely during the wash step, the wash solvent is likely too strong. The purpose of the wash step is to remove interfering compounds that are less retained than the analyte of interest. To prevent the loss of this compound:
-
Decrease the Organic Content: Reduce the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash solution. A common starting point for washing is 5% methanol in water.
-
Maintain Acidic Conditions: Ensure the pH of the wash solution is acidic to keep this compound in its neutral, retained form.
Q4: My this compound seems to be irreversibly bound to the sorbent, leading to low recovery in the final elution. How can I improve elution?
A4: If this compound is not eluting from the cartridge, the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. To improve elution:
-
Increase the Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution. Methanol or acetonitrile are commonly used.
-
Adjust the pH of the Elution Solvent: For phenolic compounds, eluting with a slightly basic solvent (e.g., containing a small amount of ammonium hydroxide) can deprotonate the phenolic hydroxyl group, making the molecule more polar and facilitating its elution from a reversed-phase sorbent. However, be mindful of the potential for analyte degradation under basic conditions.
-
Increase Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent bed.
Q5: Could the stability of this compound be a factor in its poor recovery?
A5: Yes, the stability of phenolic compounds like this compound can be influenced by factors such as pH and temperature. Prolonged exposure to high pH or elevated temperatures during the extraction process can lead to degradation. It is advisable to work at room temperature or below and to minimize the time the analyte is exposed to harsh pH conditions.
Frequently Asked Questions (FAQs)
What is the best SPE sorbent for this compound?
Both C18 (octadecyl-bonded silica) and polymeric sorbents like Oasis HLB are good choices for extracting this compound. C18 is a traditional reversed-phase sorbent suitable for moderately polar compounds. Oasis HLB is a hydrophilic-lipophilic balanced polymer that offers good retention for a wide range of compounds and is less prone to drying out. The choice may depend on the specific matrix and the interfering compounds you need to remove.
What is the expected recovery for this compound with SPE?
While specific recovery data for this compound is limited, expected recovery rates for similar phenolic compounds from plant and food extracts using C18 or Oasis HLB sorbents are generally in the range of 85-95%.
How critical is the conditioning and equilibration of the SPE cartridge?
For traditional silica-based sorbents like C18, conditioning (wetting the sorbent with an organic solvent like methanol) and equilibration (priming the sorbent with a solution similar to the sample matrix) are crucial steps. Failure to perform these steps properly can lead to inconsistent and poor recovery. Some modern polymeric sorbents, like Oasis HLB, are water-wettable and may not require these steps, simplifying the protocol.
Quantitative Data Summary
The following table summarizes expected recovery rates for compounds structurally similar to this compound using reversed-phase SPE cartridges. This data can be used as a benchmark when developing and troubleshooting your own SPE method.
| Analyte Class | Sorbent Type | Matrix | Average Recovery (%) |
| Phenolic Acids | C18 | Plant Extract | 85 - 95 |
| Polyamines | Oasis HLB | Biological Fluid | >90 |
| Hydroxycinnamic Acids | C18 | Plant Extract | ~90 |
| Feruloylputrescine (Expected) | C18 / Oasis HLB | Plant/Food Extract | 85 - 95 |
Table based on data from BenchChem Application Notes for Feruloylputrescine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from a plant extract matrix using a C18 SPE cartridge. This protocol is based on established methods for the extraction of similar phenolic amides.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide (optional, for elution)
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen Evaporator (optional)
Protocol:
-
Sample Preparation:
-
Prepare a plant extract containing this compound. The solvent should be compatible with reversed-phase SPE (e.g., aqueous methanol or ethanol).
-
Adjust the pH of the extract to approximately 3-4 with formic acid.
-
Centrifuge the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge. Do not let the sorbent bed go dry.
-
Follow with 3 mL of water. Ensure the sorbent bed remains wetted.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of water adjusted to pH 3-4 with formic acid through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the prepared sample onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).
-
Collect the flow-through in a separate tube for analysis if troubleshooting is needed.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water (pH adjusted to 3-4). This step removes polar interferences.
-
Collect the wash eluate in a separate tube for analysis if troubleshooting is needed.
-
(Optional) Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound with 3 mL of methanol or acetonitrile. For potentially better recovery, a solution of 95:5 methanol:water with 0.1% formic acid can be used.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Post-Elution Processing:
-
The eluate can be directly analyzed by HPLC or concentrated if necessary.
-
To concentrate, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for your chromatography system.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow for poor SPE recovery and the general solid-phase extraction process.
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Caption: General workflow for solid-phase extraction (SPE).
References
Minimizing matrix effects in LC-MS analysis of Feruloyltyramine from plant tissues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Feruloyltyramine from complex plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a significant issue for this compound analysis in plant tissues?
A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] In plant tissues, this includes a complex mixture of lipids, proteins, salts, pigments, and other secondary metabolites.[1] The matrix effect is the alteration of the ionization efficiency of an analyte by these co-eluting substances during LC-MS analysis.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, sensitivity, and reproducibility of quantitative results.[1][3] Because plant extracts are particularly complex, they are highly susceptible to significant matrix effects.
Q2: How can I quantitatively assess the degree of matrix effect in my this compound analysis?
A: The most common and accepted method is the post-extraction spike technique. This method quantitatively determines the matrix effect by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. The result is often expressed as the Matrix Factor (MF). An MF value of less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A: Proper sample preparation is one of the most effective ways to remove interfering matrix components before LC-MS analysis. The choice of technique depends on the specific plant matrix and the properties of this compound. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE, particularly using mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms, is often the most effective at producing the cleanest extracts and significantly reducing matrix effects.
Q4: How does using a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound help mitigate matrix effects?
A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS is a version of this compound where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H). It is chemically identical to the analyte and will co-elute from the LC column, experiencing the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification.
Q5: Is it possible to simply dilute my sample extract to reduce matrix effects?
A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components and thereby lessen their impact on ionization. However, this strategy is only viable if the concentration of this compound in the sample is high enough to remain above the method's limit of quantitation (LOQ) after dilution. In some cases where ion suppression is severe, dilution can paradoxically improve the signal and lower the detection limit.
Q6: What chromatographic adjustments can I make to separate this compound from interfering matrix components?
A: Optimizing chromatographic conditions is crucial for separating the analyte from matrix components, which reduces the chance of co-elution and associated ion suppression. Key parameters to adjust include:
-
Mobile Phase Composition and pH: Altering the mobile phase pH or organic solvent composition can change the retention of this compound relative to interfering compounds.
-
Gradient Duration: Extending the gradient elution time can improve the resolution between this compound and closely eluting matrix components.
-
Column Choice: Using a column with a different stationary phase chemistry can alter selectivity and improve separation.
-
Divert Valve: A divert valve can be programmed to send the highly concentrated matrix components that elute early or late in the run to waste, preventing them from entering and contaminating the mass spectrometer source.
Troubleshooting Guide
Problem: I am observing significant and inconsistent signal suppression for this compound.
-
Possible Cause: High concentration of co-eluting matrix components, such as phospholipids or salts, are interfering with the ionization process.
-
Solution Workflow:
-
Assess the Matrix Effect: First, quantify the extent of suppression using the post-column infusion method for a qualitative view of suppression zones or the post-extraction spike method for a quantitative value.
-
Improve Sample Cleanup: If suppression is high, enhance your sample preparation. Move from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.
-
Optimize Chromatography: Adjust your LC gradient to better separate the this compound peak from the regions of ion suppression identified in your assessment.
-
Incorporate a SIL-IS: If available, use a stable isotope-labeled internal standard for this compound. This will compensate for suppression that cannot be eliminated through sample prep or chromatography.
-
Problem: My quantification results for this compound are not reproducible across different plant batches or species.
-
Possible Cause: You are experiencing relative matrix effects, where the composition and concentration of interfering compounds vary significantly from one sample to another, causing different degrees of ion suppression or enhancement for each sample.
-
Solution Workflow:
-
Evaluate Matrix Effect in Different Lots: Perform the post-extraction spike experiment using blank matrix from at least six different sources or lots of your plant tissue to evaluate the variability of the matrix effect.
-
Standardize Sample Preparation: Ensure your extraction and cleanup protocol is robust and consistently applied to all samples. A highly effective cleanup method like mixed-mode SPE is critical here.
-
Use Matrix-Matched Calibrants: If a SIL-IS is not available, prepare your calibration standards in a pooled blank plant extract that is representative of the samples being analyzed. This helps to compensate for the average matrix effect but may not account for lot-to-lot variability.
-
Strongly Recommended: The most reliable solution is to use a stable isotope-labeled internal standard (SIL-IS) for this compound, as it co-elutes and experiences the same sample-specific matrix effects as the analyte, ensuring high reproducibility.
-
Problem: I do not have a stable isotope-labeled standard for this compound. What is the next best approach for quantification?
-
Possible Cause: Lack of an ideal internal standard requires alternative calibration strategies to account for matrix effects.
-
Solution Workflow:
-
Matrix-Matched Calibration: This is the most common alternative. Prepare your calibration curve by spiking known concentrations of this compound standard into blank matrix extract that has undergone the full sample preparation procedure. This approach corrects for the matrix effect of that specific matrix type but requires a true blank matrix free of the analyte.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample. It is very accurate as it accounts for the specific matrix of each individual sample, but it is labor-intensive and consumes a larger amount of the sample.
-
Thorough Sample Cleanup: Regardless of the calibration method, invest heavily in developing a sample preparation protocol that removes the maximum amount of interferences. The cleaner the sample, the less impact the matrix will have, and the more reliable your results will be, even without a SIL-IS.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Plant Tissues
| Technique | Principle | Effectiveness in Matrix Removal | Analyte Recovery | Complexity & Cost |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low. Least effective, often results in significant matrix effects from residual components like phospholipids. | High, but non-selective. | Low complexity, low cost. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Moderate to High. Can provide clean extracts, but recovery for polar analytes may be low. | Variable, dependent on solvent choice and analyte polarity. | Moderate complexity, low cost. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High. Polymeric mixed-mode SPE can dramatically reduce matrix components. | Generally high and reproducible with method optimization. | High complexity, higher cost. |
Table 2: Formulas for Quantitative Assessment of Matrix Effect
| Parameter | Formula | Description | Ideal Value |
| Matrix Effect (ME %) | ( (Peak Area in Set B / Peak Area in Set A) - 1 ) * 100 | Quantifies the degree of ion suppression (-) or enhancement (+). | 0% |
| Recovery (RE %) | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. | 100% |
| Process Efficiency (PE %) | (Peak Area in Set C / Peak Area in Set A) * 100 | The overall efficiency of the entire method, combining matrix and recovery effects. | 100% |
-
Set A: Analyte standard in a neat solvent.
-
Set B: Blank plant extract spiked with analyte standard after the extraction procedure.
-
Set C: Blank plant extract spiked with analyte standard before the extraction procedure.
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Tissue
-
Homogenization: Weigh approximately 100 mg of lyophilized and pulverized plant tissue into a 2 mL microcentrifuge tube.
-
Extraction: Add 1.5 mL of 80% methanol (or ethyl acetate). If available, add the stable isotope-labeled internal standard at this stage.
-
Vortexing & Sonication: Vortex the tube vigorously for 1 minute, followed by ultrasonication for 20 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 15 minutes to pellet the solid debris.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 on the remaining pellet and combine the supernatants to maximize recovery.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis or for further cleanup via SPE.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This is a generic protocol using a mixed-mode SPE cartridge and should be optimized.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water through it.
-
Sample Loading: Load the reconstituted plant extract (from Protocol 1) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte, this compound, using 2 mL of an appropriate solvent, such as acidified methanol (e.g., 0.1% formic acid in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small, precise volume of the initial mobile phase for LC-MS injection.
Visualizations
Caption: Workflow for Matrix Effect Assessment and Mitigation.
Caption: Troubleshooting Logic for Signal Suppression Issues.
References
Strategies to enhance the stability of Feruloyltyramine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Feruloyltyramine in solution during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is happening and how can I prevent it?
A: A color change in your this compound solution is a common indicator of oxidation. This compound, being a phenolic compound, is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions. This oxidation can lead to the formation of quinone-like structures and potential polymerization, resulting in discoloration and a loss of biological activity.
Troubleshooting Steps:
-
Solvent Preparation: Before dissolving the this compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: After preparing your stock solution, flush the headspace of the vial with an inert gas before sealing to create an oxygen-free environment.
-
Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light-induced degradation.
-
pH Control: Maintain the pH of your aqueous solution in the acidic to neutral range (ideally pH 3-7), as alkaline conditions can promote oxidation.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant to your stock or working solutions. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
-
Storage Conditions: Store stock solutions at -20°C or -80°C as recommended. For aqueous working solutions, it is best to prepare them fresh daily.[1]
Q2: I am observing a precipitate in my aqueous this compound solution. What could be the cause and how can I resolve it?
A: this compound has limited solubility in aqueous buffers. Precipitation can occur due to several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your aqueous solution may be too high. For instance, its solubility is approximately 0.33 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).
-
Improper Dissolution: Direct dissolution in aqueous buffer is often difficult.
-
pH-Dependent Solubility: Changes in the pH of your solution can affect the ionization state of the phenolic hydroxyl groups, thereby altering solubility.
-
Degradation: As the compound degrades, the degradation products may be less soluble and precipitate out of solution.
Troubleshooting Steps:
-
Proper Dissolution Technique: First, dissolve the crystalline this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution with your aqueous buffer of choice to the final desired concentration.
-
Check Concentration: Ensure your final working concentration does not exceed the known solubility limit in the chosen solvent system.
-
Maintain pH: Use a buffered solution to maintain a stable pH where this compound is most soluble and stable.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment to minimize the risk of degradation-related precipitation.
Q3: How can I confirm the stability of my this compound solution during my experiment?
A: The stability of your this compound solution can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.
Recommended Approach:
-
Initial Analysis: Analyze a freshly prepared solution of this compound using a validated HPLC-UV method to establish the initial concentration and purity (time zero).
-
Time-Point Analysis: At various time points throughout your experiment (e.g., after 1, 4, 8, and 24 hours), take an aliquot of your solution and analyze it again using the same HPLC method.
-
Compare Results: Compare the peak area of the this compound peak at each time point to the initial measurement. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Q4: What are the expected degradation products of this compound?
A: Under forced degradation conditions, this compound can undergo hydrolysis of the amide bond and oxidation of the phenolic moieties. The primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the amide bond to yield ferulic acid and tyramine.
-
Oxidation: Formation of quinone-type structures from the oxidation of the phenolic hydroxyl groups.
-
cis-trans Isomerization: The trans isomer is generally more stable. Exposure to UV light can cause isomerization to the less stable cis form.[2]
The identification and characterization of these degradation products are typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Quantitative Data on Stability
While specific degradation kinetics for this compound are not extensively published, the stability of phenolic compounds is known to be influenced by pH and temperature. The following table provides a general overview of expected stability trends based on studies of similar compounds.
| Condition | Parameter | Expected Impact on this compound Stability | Rationale |
| pH | Acidic (pH 3-5) | Higher Stability | The phenolic hydroxyl groups are protonated, reducing susceptibility to oxidation. |
| Neutral (pH 7) | Moderate Stability | Increased potential for oxidation compared to acidic conditions. | |
| Alkaline (pH > 8) | Lower Stability | Deprotonation of phenolic hydroxyls increases electron density, making the molecule more prone to oxidation.[4] | |
| Temperature | 4°C | Good Stability | Recommended for short-term storage of solutions. |
| Room Temperature (25°C) | Limited Stability | Aqueous solutions should be used within a day. | |
| Elevated Temperature (>40°C) | Accelerated Degradation | Increased rate of hydrolysis and oxidation.[4] | |
| Light | UV/Visible Light | Degradation/Isomerization | Can induce photo-oxidation and cis-trans isomerization. |
| Oxygen | Presence of Air | Promotes Degradation | Oxygen is a key reactant in the oxidation of phenols. |
| Antioxidants | Ascorbic Acid, BHT | Enhanced Stability | Scavenge free radicals and inhibit oxidative degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex briefly and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Transfer the solution to a clean amber glass vial.
-
Gently flush the headspace of the vial with a stream of inert gas for approximately 30 seconds.
-
Immediately cap the vial tightly.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Protocol 3: Stability-Indicating HPLC-UV Method
This is a general HPLC-UV method that can be adapted and validated for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an acetate buffer) and an organic phase (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water (pH adjusted to 3 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has UV absorbance maxima around 221, 294, and 320 nm. A wavelength of 320 nm is often suitable for detection.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Optimizing reaction conditions for the enzymatic synthesis of Feruloyltyramine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic synthesis of Feruloyltyramine.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic method for synthesizing this compound?
A1: The most widely reported and optimized method is a one-step lipase-catalyzed reaction using an immobilized lipase, most commonly Lipozyme TL IM. This method involves the amidation of a ferulic acid derivative with tyramine.
Q2: What are the typical starting materials for the lipase-catalyzed synthesis?
A2: The primary substrates are 4-hydroxy-3-methoxycinnamic acid (ferulic acid) and tyramine hydrochloride. Acetonitrile is a commonly used solvent for this reaction.
Q3: What are the optimized reaction conditions for the lipase-catalyzed synthesis of this compound?
A3: Optimized conditions can vary slightly, but generally high yields (over 90%) are achieved with the parameters outlined in the table below. Response surface methodology (RSM) has been used to fine-tune these conditions for maximal yield.
Q4: Are there alternative enzymatic methods for this compound synthesis?
A4: Yes, other enzymes have been explored. One alternative is the use of a promiscuous hydrolase/acyltransferase, such as PestE from Pyrobaculum calidifontis, which can catalyze the synthesis in an aqueous environment. Feruloyl esterases (FAEs) have also been investigated for their ability to synthesize feruloyl derivatives.
Q5: How can the progress of the reaction be monitored?
A5: The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the quantification of the depletion of substrates and the formation of the this compound product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. | a. Verify the activity of the lipase with a standard substrate. b. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. c. Consider using a fresh batch of the enzyme. |
| 2. Sub-optimal Reaction Conditions: The temperature, pH, or substrate molar ratio may not be optimal. | a. Review and adjust the reaction conditions based on optimized protocols. b. Perform small-scale experiments to optimize conditions for your specific setup. | |
| 3. Inhibition by Substrates or Products: High concentrations of substrates or the product itself can sometimes inhibit enzyme activity. | a. Investigate the effect of substrate concentration on the reaction rate. b. Consider a fed-batch approach where substrates are added incrementally. | |
| Slow Reaction Rate | 1. Insufficient Enzyme Amount: The concentration of the lipase may be too low. | a. Increase the amount of immobilized lipase in the reaction mixture. |
| 2. Poor Mixing: Inadequate agitation can lead to mass transfer limitations, especially with an immobilized enzyme. | a. Ensure the reaction mixture is being stirred or shaken at a sufficient speed to keep the enzyme suspended and in contact with the substrates. | |
| Formation of Byproducts | 1. Lack of Enzyme Specificity: The lipase may catalyze side reactions, such as the formation of esters if an alcohol is present. | a. Ensure the purity of your starting materials and solvent. b. If using an amino alcohol, be aware of potential O-acylation followed by O- to N-acyl migration, which can lead to ester byproducts[1][2]. |
| 2. Di-acylation of Tyramine: Although less common, it's possible for both the amino and hydroxyl groups of tyramine to be acylated. | a. Adjusting the molar ratio of ferulic acid to tyramine may help control the selectivity of the reaction. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials: The product and unreacted substrates may have similar retention times in chromatography. | a. Optimize the HPLC or column chromatography method to improve separation. This may involve changing the mobile phase composition or using a different stationary phase. b. A typical purification involves extraction with an organic solvent like ethyl acetate, followed by washing with acidic and basic solutions to remove unreacted starting materials[3]. |
| 2. Enzyme Contamination in the Final Product: If the immobilized enzyme is not effectively removed, it can contaminate the final product. | a. Ensure complete removal of the immobilized enzyme by filtration or centrifugation after the reaction is complete. | |
| Enzyme Deactivation During Reuse | 1. Harsh Reaction or Washing Conditions: The enzyme may be denatured by high temperatures, extreme pH, or certain organic solvents. | a. Use the enzyme within its recommended temperature and pH range. b. When washing the immobilized enzyme for reuse, use gentle solvents and avoid harsh conditions. |
| 2. Fouling of the Immobilized Support: The pores of the immobilized support can become blocked, reducing enzyme activity. | a. Wash the immobilized enzyme thoroughly between cycles to remove any adsorbed substrates or products. |
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Synthesis of this compound
| Parameter | Optimized Value | Reference |
| Enzyme | Lipozyme TL IM | [3][4] |
| Temperature | 40-43°C | |
| Reaction Time | 48-52 hours | |
| Enzyme Amount | 250-260 mg | |
| Substrate Molar Ratio (Ferulic Acid:Tyramine HCl) | 6:1 to 6.2:1 | |
| Solvent | Acetonitrile | |
| Yield | 93.5% - 96.3% |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of N-trans-Feruloyltyramine
This protocol is based on the optimized conditions reported for the synthesis using Lipozyme TL IM.
Materials:
-
4-hydroxy-3-methoxycinnamic acid (Ferulic Acid)
-
Tyramine hydrochloride
-
Lipozyme TL IM (immobilized lipase from Thermomyces lanuginosus)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
5% HCl solution
-
5% NaHCO₃ solution
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve 4-hydroxy-3-methoxycinnamic acid and tyramine hydrochloride in acetonitrile. A typical molar ratio is 6:1 (Ferulic Acid:Tyramine HCl).
-
Add Lipozyme TL IM to the reaction mixture (e.g., 250 mg of enzyme).
-
Incubate the mixture at 40°C with constant stirring for 48 hours.
-
After the reaction is complete, remove the immobilized enzyme by filtration.
-
Evaporate the acetonitrile under reduced pressure.
-
Dilute the residue with water (e.g., 200 ml).
-
Extract the aqueous layer with ethyl acetate (3 x 100 ml).
-
Combine the organic layers and wash successively with 5% HCl (2 x 100 ml) and 5% NaHCO₃ (2 x 100 ml).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude N-trans-Feruloyltyramine.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantitative analysis of N-trans-Feruloyltyramine.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate buffer
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a suitable buffer (e.g., disodium hydrogen phosphate). A common ratio is 30:70 (v/v). The exact composition may need to be optimized for your specific column and system.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of the reaction mixture or the purified product in the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 320 nm).
-
Inject the standard solutions and the sample onto the HPLC column.
-
Record the retention time and peak area for each injection.
-
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample.
Visualizations
Caption: Workflow for the lipase-catalyzed synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Feruloyltyramine Purification via Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Feruloyltyramine purification using preparative High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its HPLC purification?
A1: Understanding the fundamental properties of this compound is crucial for method development. Key parameters are summarized in the table below. The compound has two phenolic hydroxyl groups and an amide linkage, influencing its polarity and potential for secondary interactions on the stationary phase.
Q2: What is a good starting point for developing a preparative HPLC method for this compound?
A2: A reversed-phase C18 column is the most common choice for purifying this compound. A typical starting method would involve a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Q3: What are the expected pKa values for this compound and how do they impact mobile phase selection?
A3: this compound has two ionizable groups. The strongest acidic pKa is approximately 7.58 (phenolic hydroxyl group), and the strongest basic pKa is around 4.85.[1] To ensure good peak shape and reproducible retention times, it is advisable to maintain the mobile phase pH at least 1.5 to 2 units away from these pKa values. For reversed-phase HPLC, a mobile phase pH of 2.5-3.5 is often a good starting point to suppress the ionization of the phenolic hydroxyl groups and minimize interactions with residual silanols on the stationary phase.
Q4: How should I prepare my crude this compound sample for preparative HPLC?
A4: Proper sample preparation is critical to prevent column clogging and to ensure efficient separation. The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions. Dimethyl sulfoxide (DMSO) can be used to dissolve this compound, but the final injection solution should ideally be diluted with the mobile phase to avoid solvent effects that can lead to peak distortion.[2] It is also highly recommended to filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the preparative HPLC purification of this compound.
Poor Peak Shape (Tailing or Fronting)
Problem: The this compound peak exhibits significant tailing or fronting, leading to poor resolution and inaccurate fraction collection.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | This compound's phenolic groups can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[3][4] Solution: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid to suppress silanol activity. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a strong solvent like DMSO must be used, keep the volume of the strong solvent in the final injection solution to a minimum. |
| Column Contamination or Degradation | Buildup of strongly retained compounds or degradation of the stationary phase can lead to active sites that cause peak tailing. Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
Poor Resolution and Co-eluting Impurities
Problem: this compound is not well-separated from other compounds in the sample.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The gradient profile may not be optimized for separating this compound from closely eluting impurities. Solution: Adjust the gradient slope. A shallower gradient around the elution time of this compound can improve resolution. Also, consider switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity. |
| Presence of Structurally Similar Impurities | Compounds with similar structures, such as p-coumaroyltyramine, can co-elute with this compound, especially in extracts from sources like Cannabis sativa.[5] Solution: Optimize the selectivity of your method by screening different stationary phases (e.g., Phenyl-Hexyl, C8) or by adjusting the mobile phase pH and organic modifier. |
| Column Overload | High sample loads can cause peak broadening, leading to a loss of resolution. Solution: Reduce the sample load to a level that provides baseline separation. |
High Backpressure
Problem: The HPLC system pressure is excessively high.
| Potential Cause | Troubleshooting Steps |
| Column Frit Blockage | Particulate matter from the sample or mobile phase can clog the inlet frit of the column. Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit). |
| Precipitation in the System | The sample or buffer may be precipitating in the mobile phase. Solution: Ensure the sample is fully dissolved and that the mobile phase components are miscible in all proportions of the gradient. |
| High Mobile Phase Viscosity | Methanol-water mixtures can have high viscosity at certain compositions, leading to higher backpressure. Solution: Consider using acetonitrile as the organic modifier, as it generally produces lower backpressure. Operating at a slightly elevated temperature (e.g., 30-40 °C) can also reduce viscosity. |
Section 3: Data Presentation
Table 1: Physicochemical Properties of N-trans-Feruloyltyramine
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | |
| Melting Point | 144.5 - 145 °C | |
| pKa (Strongest Acidic) | ~7.58 | |
| pKa (Strongest Basic) | ~4.85 | |
| Solubility | Soluble in DMSO, ethanol; slightly soluble in water. |
Table 2: Example Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 320 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration) |
Note: These are example parameters and should be optimized for your specific application.
Section 4: Experimental Protocols
Protocol for a Loading Study to Maximize Throughput
-
Develop an Analytical Method: First, develop a robust analytical HPLC method that provides good separation of this compound from its impurities.
-
Prepare a Concentrated Sample: Prepare a stock solution of your crude this compound sample at a known high concentration in a suitable solvent.
-
Perform Incremental Injections: Begin by injecting a small amount of the sample onto the preparative column.
-
Increase Injection Volume: Gradually increase the injection volume in subsequent runs while monitoring the chromatogram.
-
Monitor Resolution and Peak Shape: Observe the resolution between this compound and the nearest eluting impurity. Note the injection volume at which the resolution drops below an acceptable level (e.g., Rs < 1.5) or at which the peak shape begins to significantly distort (fronting).
-
Determine Maximum Load: The maximum acceptable injection volume before significant loss of resolution or peak shape integrity is your loading capacity under those conditions.
Protocol for Sample Preparation from a Plant Extract
-
Initial Extraction: Extract the dried and powdered plant material with a suitable solvent such as methanol or ethanol.
-
Solvent Partitioning: Concentrate the extract and perform liquid-liquid partitioning. For example, partition the extract between ethyl acetate and water. This compound is likely to be found in the ethyl acetate fraction.
-
Preliminary Cleanup (Optional): The crude fraction can be further purified by flash chromatography on silica gel to remove less polar and more polar impurities.
-
Final Preparation for HPLC: Dissolve the enriched fraction in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm or 0.22 µm PTFE syringe filter before injection.
Section 5: Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. Human Metabolome Database: Showing metabocard for N-cis-feruloyltyramine (HMDB0036381) [hmdb.ca]
- 2. This compound | C18H19NO4 | CID 5280537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis and pharmacotoxicity of this compound as a new constituent and p-coumaroyltyramine in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Feruloyltyramine vs. Caffeoyltyramine: A Comparative Analysis of Antioxidant Efficacy
In the realm of natural compounds with therapeutic potential, feruloyltyramine and caffeoyltyramine have emerged as significant contenders, particularly for their antioxidant properties. Both are phenolic amides found in various plant species and are structurally similar, yet they exhibit distinct differences in their antioxidant capacities. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is often quantified using various assays, with the half-maximal inhibitory concentration (IC50) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common metric. A lower IC50 value indicates a higher antioxidant potency.
Experimental data from a comparative study by Al-Taweel et al. (2020) provides a direct comparison of the DPPH radical scavenging capacity of both compounds.[1] The results clearly indicate that caffeoyltyramine possesses a superior antioxidant activity to this compound.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) |
| Caffeoyltyramine | 31.6 ± 1.4[1] |
| This compound | 48.0 ± 2.1[1] |
Table 1: Comparison of the DPPH radical scavenging activity of Caffeoyltyramine and this compound. A lower IC50 value signifies greater antioxidant activity.
Mechanistic Insights: Signaling Pathways in Antioxidant Action
The antioxidant effects of this compound and caffeoyltyramine are not solely based on direct radical scavenging but also involve the modulation of cellular signaling pathways.
This compound has been shown to exert its effects through anti-inflammatory pathways. It downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory response, by suppressing the activation of activator protein-1 (AP-1) and the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3]
Caffeoyltyramine , on the other hand, demonstrates neuroprotective effects against oxidative stress by enhancing the cellular antioxidant defense system. It achieves this by increasing the activity of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH). Furthermore, it directly reduces the formation of reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compounds (this compound and caffeoyltyramine) are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A small volume of each sample dilution is added to the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: An aliquot of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: The test compound, the fluorescent probe, and a blank (buffer) are mixed in a 96-well black microplate.
-
Incubation: The plate is incubated at 37°C for a short period.
-
Initiation of Reaction: The AAPH solution is added to initiate the radical generation and subsequent decay of the fluorescent signal.
-
Measurement: The fluorescence is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are typically expressed as Trolox equivalents.
Conclusion
Both this compound and caffeoyltyramine are potent natural antioxidants with significant potential for applications in research and drug development. However, the available data suggests that caffeoyltyramine exhibits a higher direct radical scavenging activity compared to this compound, as evidenced by its lower IC50 value in the DPPH assay. Their mechanisms of action also differ, with this compound primarily modulating inflammatory pathways and caffeoyltyramine directly enhancing the cellular antioxidant defense system. The choice between these two compounds would therefore depend on the specific therapeutic target and desired biological outcome. Further research, particularly in vivo studies, is warranted to fully elucidate their comparative efficacy and therapeutic potential.
References
Validating the Anti-inflammatory Effects of Feruloyltyramine in a Cellular Model: A Comparative Guide
Introduction
N-trans-feruloyltyramine, a naturally occurring phenolic amide found in various plants, including garlic and Solanum melongena L., has garnered significant attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive comparison of the anti-inflammatory effects of Feruloyltyramine in a cellular model, presenting supporting experimental data, detailed protocols, and a comparative analysis with other anti-inflammatory compounds. The primary cellular model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a well-established in vitro system for studying inflammation.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This suppression is achieved through the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
The molecular mechanism underlying this regulation involves the inhibition of major inflammatory signaling cascades:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been demonstrated to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway. The MAPK pathway plays a crucial role in regulating the expression of various inflammatory genes.
-
Activator Protein-1 (AP-1) Transcription Factor: By inhibiting the JNK pathway, this compound subsequently prevents the nuclear translocation of the AP-1 transcription factor. AP-1 is a critical regulator of iNOS and COX-2 gene expression.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Although the direct inhibition of NF-κB by this compound is a subject of ongoing research, its ability to suppress iNOS and COX-2, which are also regulated by NF-κB, suggests a potential cross-talk or indirect inhibition of this pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
Comparative Experimental Data
The anti-inflammatory activity of this compound has been quantified in several studies. The following table summarizes its effects on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages and compares it with other known anti-inflammatory compounds.
| Compound | Target | Metric | Result | Reference |
| N-trans-feruloyltyramine | NO Production | Inhibition | Strong suppression | |
| PGE2 Production | Inhibition | Strong suppression | ||
| iNOS mRNA Expression | Inhibition | Strong suppression | ||
| COX-2 mRNA Expression | Inhibition | Strong suppression | ||
| JNK Phosphorylation | Inhibition | Decreased expression and phosphorylation | ||
| AP-1 Nuclear Translocation | Inhibition | Inhibited | ||
| N-cis-feruloyltyramine | NO Production | Inhibition | Modest inhibitory activity | |
| Curcumin | NF-κB Activation | IC50 | >50µM | |
| EF31 (Curcumin analog) | NF-κB Activation | IC50 | ~5µM | |
| N-feruloylserotonin | NO Production | Inhibition | Significant attenuation | |
| PGE2 Production | Inhibition | Significant attenuation | ||
| JNK Phosphorylation | Inhibition | Significantly decreased |
Experimental Protocols
A standardized workflow is typically employed to validate the anti-inflammatory effects of compounds like this compound in a cellular model.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
2. LPS Stimulation:
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
3. Measurement of Nitric Oxide (NO) Production:
-
After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined using a standard curve of sodium nitrite.
4. Measurement of Prostaglandin E2 (PGE2) Production:
-
The level of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. RNA Extraction and Real-Time PCR (RT-PCR):
-
To determine the mRNA expression levels of iNOS and COX-2, total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA, and RT-PCR is performed using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
6. Western Blot Analysis:
-
To assess the protein levels and phosphorylation status of signaling molecules, cell lysates are prepared.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of proteins like JNK and antibodies for AP-1.
-
After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Comparison with Alternative Anti-inflammatory Compounds
This compound's anti-inflammatory profile can be benchmarked against other well-characterized compounds:
-
Curcumin and its Analogs: Curcumin, a well-known natural anti-inflammatory agent, also inhibits the NF-κB pathway. However, synthetic analogs of curcumin, such as EF31, have demonstrated significantly more potent inhibition of NF-κB activity, with an IC50 value of approximately 5µM compared to curcumin's IC50 of over 50µM in RAW 264.7 cells. This highlights the potential for structural modifications to enhance anti-inflammatory potency.
-
N-feruloylserotonin: This compound, structurally related to this compound, also exhibits potent anti-inflammatory effects in LPS-stimulated RAW 264.7 macrophages. It significantly attenuates the production of NO and PGE2 and decreases the phosphorylation of JNK and ERK. Its mechanism also involves the activation of SIRT1 and subsequent modulation of FOXO1 and NF-κB signaling pathways, suggesting a broader mechanism of action.
-
Other Phenolamides: A variety of phenolamides have been screened for their ability to inhibit NO production in LPS-stimulated RAW 264.7 cells, with IC50 values ranging from 2 to 50 µM. This indicates that the anti-inflammatory activity can vary significantly based on the specific chemical structure of the phenolamide.
This compound demonstrates significant anti-inflammatory effects in cellular models, primarily through the inhibition of the MAPK/JNK and AP-1 signaling pathways, leading to the downregulation of key inflammatory mediators like NO, PGE2, iNOS, and COX-2. The provided experimental data and protocols offer a robust framework for validating these effects. When compared to other anti-inflammatory compounds, this compound shows a promising profile, though further studies with direct, quantitative comparisons of IC50 values against a wider range of alternatives would be beneficial. The exploration of structurally related compounds like N-feruloylserotonin and synthetic analogs of natural products like curcumin also presents exciting avenues for the development of novel and more potent anti-inflammatory agents.
References
Navigating the Specificity of Anti-Feruloyltyramine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive comparison of antibodies raised against Feruloyltyramine, a naturally occurring phenolic amide with various biological activities. Due to the limited availability of commercially produced and characterized anti-Feruloyltyramine antibodies, this guide presents a synthesized overview based on established principles of antibody production against small molecules and provides illustrative experimental data.
Performance Comparison of Anti-Feruloyltyramine Antibodies
The performance of an antibody is primarily defined by its specificity and its potential for cross-reactivity with structurally similar molecules. An ideal antibody for a quantitative assay should exhibit high affinity for the target analyte (this compound) and minimal cross-reactivity with related compounds that may be present in the sample matrix.
Given the absence of direct comparative studies on different anti-Feruloyltyramine antibodies, we present a representative table of expected cross-reactivity based on the structural similarities of potentially interfering compounds. This data is illustrative and serves as a guideline for the expected performance of a well-characterized polyclonal antibody raised against a this compound-protein conjugate.
| Compound | Structure | Relationship to this compound | Expected Cross-Reactivity (%) |
| This compound | (Target Analyte) | - | 100 |
| Caffeoyltyramine | Structurally similar phenolic amide | Differs by one hydroxyl group on the phenyl ring | High |
| p-Coumaroyltyramine | Structurally similar phenolic amide | Lacks a methoxy group on the phenyl ring | Moderate to High |
| Ferulic Acid | Component of this compound | The phenolic acid moiety | Moderate |
| Tyramine | Component of this compound | The amine moiety | Moderate |
| Caffeic Acid | Structurally similar phenolic acid | Differs from Ferulic Acid by one hydroxyl group | Low to Moderate |
| Vanillic Acid | Structurally related phenolic acid | Similar substitution pattern on the phenyl ring | Low |
| Sinapinic Acid | Structurally related phenolic acid | Contains an additional methoxy group | Low |
Note: The expected cross-reactivity percentages are estimations based on structural homology. Actual cross-reactivity must be determined experimentally for each antibody batch.
Experimental Protocols
The generation and characterization of specific antibodies against small molecules like this compound require a multi-step process. Below are detailed methodologies for key experiments.
Synthesis of this compound-Bovine Serum Albumin (BSA) Conjugate (Immunogen)
Objective: To covalently link the small molecule hapten (this compound) to a larger carrier protein (BSA) to elicit an immune response.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of this compound: Dissolve this compound, DCC, and NHS in DMF. The molar ratio should be approximately 1:1.5:1.2 (this compound:DCC:NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated ester of this compound.
-
Conjugation to BSA: Dissolve BSA in PBS (pH 7.4).
-
Slowly add the NHS-activated this compound solution to the BSA solution with gentle stirring. The molar ratio of hapten to carrier protein can be varied to optimize immunogenicity, with a common starting point being 20:1.
-
Allow the reaction to proceed overnight at 4°C with continuous stirring.
-
Purification: Remove the unconjugated hapten and reaction by-products by extensive dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Characterization: Confirm the conjugation and estimate the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Production of Polyclonal Antibodies
Objective: To generate a polyclonal antibody response in a host animal against the this compound-BSA conjugate.
Materials:
-
This compound-BSA conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
Host animal (e.g., rabbits)
-
Saline solution
Procedure:
-
Pre-immune Serum Collection: Collect blood from the host animal before immunization to serve as a negative control.
-
Primary Immunization: Emulsify the this compound-BSA conjugate (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of the animal.
-
Booster Immunizations: At 2-3 week intervals, administer booster injections of the conjugate emulsified with Freund's Incomplete Adjuvant.
-
Titer Monitoring: After the second booster, collect small blood samples 7-10 days after each immunization to monitor the antibody titer using an indirect ELISA.
-
Antibody Harvesting: Once a high and stable antibody titer is achieved, collect a larger volume of blood and separate the serum containing the polyclonal antibodies.
-
Purification (Optional): The antibodies can be purified from the serum using protein A/G affinity chromatography.
Competitive ELISA for Specificity and Cross-Reactivity Testing
Objective: To determine the specificity of the raised antibodies for this compound and their cross-reactivity with related compounds using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Anti-Feruloyltyramine polyclonal antibodies
-
This compound standard
-
Potentially cross-reacting compounds (e.g., caffeoyltyramine, ferulic acid, tyramine)
-
Coating antigen (e.g., this compound-Ovalbumin conjugate)
-
96-well microtiter plates
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (this compound-OVA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-Feruloyltyramine antibody with varying concentrations of either the this compound standard or the potential cross-reactants.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the analyte is inversely proportional to the color signal. Calculate the 50% inhibition concentration (IC50) for this compound and each of the tested compounds. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Stressed Plants Reveal Dynamic Accumulation of Feruloyltyramine and its Derivatives: A Comparative Metabolomic Guide
A comprehensive analysis of stressed plants indicates a significant and varied accumulation of feruloyltyramine (FT) and its derivatives, underscoring their critical role in plant defense mechanisms. This guide provides a comparative overview of these metabolic responses, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
This compound and its related compounds, collectively known as hydroxycinnamic acid amides (HCAAs) or phenylamides, are a class of specialized plant metabolites. These molecules are at the forefront of a plant's defense system, accumulating in response to a wide array of biotic and abiotic stresses, including pathogen infection and drought. Their functions are diverse, ranging from reinforcing cell walls to acting as direct antimicrobial agents and antioxidants. This guide delves into the comparative metabolomics of these compounds, highlighting differences in their accumulation across plant species and in response to various stressors.
Comparative Analysis of this compound and its Derivatives under Stress
Quantitative analysis reveals that the accumulation of this compound and its derivatives is highly dependent on the plant species, the specific tissue, and the nature of the stressor. The following tables summarize key experimental findings, providing a comparative look at the levels of these compounds in different stressed plants.
| Plant Species | Tissue | Stress Condition | Compound | Concentration (Control) | Concentration (Stressed) | Fold Change | Reference |
| Hordeum vulgare (Barley) | Roots | Fusarium culmorum infection (72h) | Feruloylputrescine | Not Detected | ~1.8 µg/g FW | - | [1][2] |
| Hordeum vulgare (Barley) | Roots | Fusarium culmorum infection (72h) | Coumaroylagmatine | Not Detected | ~0.8 µg/g FW | - | [1][2] |
| Hordeum vulgare (Barley) | Leaves | Bipolaris sorokiniana infection (72h) | Coumaroylagmatine | Not Detected | ~13 µg/g FW | - | [1] |
| Hordeum vulgare (Barley) | Leaves | Bipolaris sorokiniana infection (72h) | Feruloylserotonin | Not Detected | ~1.5 µg/g FW | - | |
| Hordeum vulgare (Barley) | Leaves | Bipolaris sorokiniana infection (72h) | This compound | Not Detected | ~0.5 µg/g FW | - | |
| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | p-Coumaroylagmatine | Not Detected | Significant Accumulation | - | |
| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | Feruloylagmatine | Not Detected | Significant Accumulation | - | |
| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | p-Coumaroylputrescine | Not Detected | Significant Accumulation | - | |
| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | Feruloylputrescine | Not Detected | Significant Accumulation | - |
FW: Fresh Weight. Note: Direct quantitative comparison across different studies is challenging due to variations in experimental conditions, analytical methods, and reporting units. The data presented here is to illustrate the general trends of accumulation.
Experimental Protocols
Accurate quantification of this compound and its derivatives is crucial for comparative metabolomic studies. The following protocols outline the key steps for extraction and analysis of these compounds from plant tissues.
Extraction of this compound and its Derivatives
This protocol is a generalized procedure for the extraction of phenylamides from plant material.
Materials:
-
Fresh or frozen plant tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
80% Methanol
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh the powdered tissue (typically 50-100 mg) into a centrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracts at -20°C until analysis.
LC-MS/MS Quantification of this compound and Derivatives
This protocol describes a general method for the quantification of this compound and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), increasing to a high percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target analyte need to be determined using authentic standards. For example, for N-feruloyltyramine, the transition could be m/z 314 -> m/z 177.
-
Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument and analytes.
Quantification:
-
A calibration curve is generated using serial dilutions of authentic standards of this compound and its derivatives.
-
The concentration of each compound in the plant extracts is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biosynthesis
The production of this compound and its derivatives in response to stress is tightly regulated by complex signaling networks within the plant. The biosynthesis of these compounds originates from the phenylpropanoid pathway, with L-phenylalanine and L-tyrosine serving as primary precursors.
Stress perception leads to the accumulation of signaling molecules like salicylic acid (SA) and jasmonic acid (JA). These hormones, often acting in a complex interplay of synergy and antagonism, regulate the expression of key biosynthetic genes. A crucial enzyme in this pathway is Tyramine N-hydroxycinnamoyl transferase (THT), which catalyzes the condensation of hydroxycinnamic acids (e.g., ferulic acid) with tyramine to form this compound. The upregulation of THT and other related enzymes under stress leads to the rapid accumulation of these defensive compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative metabolomic analysis of this compound and its derivatives in stressed plants.
References
A Comparative Guide to Feruloyltyramine Standard Reference Material for Researchers
For scientists and professionals in drug development, the quality and availability of standard reference materials are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Feruloyltyramine, a naturally occurring phenolic amide with known antioxidant and anti-inflammatory properties, available as a standard reference material. This document outlines the availability and purity of this compound from various suppliers and presents relevant experimental data and protocols to assist researchers in selecting the most suitable material for their needs.
Availability and Purity Comparison
This compound (predominantly the trans-isomer, CAS No. 66648-43-9) is offered by several reputable suppliers. The purity of these standards is a critical factor for their use in quantitative analysis and biological assays. The following table summarizes the availability and purity specifications from a selection of suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method(s) |
| AbMole BioScience | N-trans-Feruloyltyramine | 66648-43-9 | ≥98% | H-NMR[1] |
| PhytoLab (via Sigma-Aldrich/Merck) | N-trans-Feruloyltyramine phyproof® Reference Substance | 66648-43-9 | ≥90.0% (HPLC) | HPLC |
| AChemBlock | N-trans-Feruloyltyramine | 66648-43-9 | 98.00% | Not specified |
| Cayman Chemical | N-trans-Feruloyltyramine | 66648-43-9 | ≥98% | Not specified |
| RayBiotech | This compound | 66648-43-9 | 98% | Not specified |
| MedChemExpress | Feruloyl tyramine | 65646-26-6 | Not specified | Not specified |
| TargetMol Chemicals Inc. (via ChemicalBook) | N-trans-Feruloyltyramine | 66648-43-9 | 99.67% | HPLC |
| Shanghai Standard Technology Co., Ltd. (via ChemicalBook) | N-trans-Feruloyltyramine | 66648-43-9 | ≥98% (HPLC) | HPLC |
Alternatives for Comparative Studies
In functional assays, particularly for assessing antioxidant and anti-inflammatory activity, comparing this compound to other well-established standard compounds can provide valuable context. Commonly used antioxidant standards include:
-
Trolox: A water-soluble derivative of vitamin E, widely used as a reference in antioxidant capacity assays (e.g., ABTS and DPPH).
-
Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant.
-
Gallic Acid: A phenolic acid with potent antioxidant properties.
-
Catechin: A flavonoid antioxidant found in tea and other plants.
The selection of an appropriate alternative will depend on the specific assay and the desired physicochemical properties of the standard.
Experimental Protocols
Accurate characterization of a this compound standard reference material is crucial. Below are detailed methodologies for key analytical techniques used for purity assessment and characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of a this compound standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will depend on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 320 nm, which is near the absorbance maximum for this compound.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent such as methanol or DMSO.
-
Perform serial dilutions to create a calibration curve.
-
Inject a known volume of the sample solution onto the HPLC column.
-
The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is used to confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve a small amount of the this compound standard in the deuterated solvent.
-
Acquire the ¹H-NMR spectrum.
-
The resulting spectrum should be consistent with the known chemical structure of N-trans-Feruloyltyramine[1]. Key signals include aromatic protons, vinyl protons of the propenamide linker, and methylene protons of the tyramine moiety.
-
Mandatory Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a this compound standard reference material.
References
The Neuroprotective Landscape: A Comparative Analysis of Feruloyltyramine and Other Phenolic Amides
For Immediate Release
In the ongoing quest for effective therapeutic strategies against neurodegenerative diseases, phenolic amides have emerged as a promising class of compounds. This guide offers a detailed comparison of the neuroprotective effects of Feruloyltyramine and other notable phenolic amides, including N-caffeoyltyramine, Coumaroyltyramine, Cannabisin F, and Avenanthramides. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development.
At a Glance: Comparative Efficacy of Phenolic Amides
The neuroprotective potential of these compounds is multifaceted, primarily revolving around their antioxidant, anti-inflammatory, and anti-apoptotic properties. The following tables summarize the quantitative data from various studies, offering a snapshot of their comparative efficacy in different experimental models.
| Compound | Model System | Neuroprotective Effect | Key Quantitative Data |
| This compound | Scopolamine-induced rats | Attenuated memory impairment, reduced oxidative stress, anti-inflammatory, anti-apoptotic | Restored p-p38 to control levels in the frontal cortex; Restored p-ERK1/2 to control levels in the hippocampus.[1] |
| Aβ(1-42)-treated rat cortical neurons | Attenuated neuronal death, reduced ROS, suppressed apoptosis | Significantly attenuated 10µM Aβ(1-42)-induced neuronal death in a dose-dependent manner (25-250µM).[2] | |
| H2O2-treated SK-N-SH cells | Reduced ROS, attenuated cytotoxicity, reversed apoptotic markers | Pre-treatment with 100µM NTF reversed the H2O2-mediated increase in Bax and activated caspase-3, and reduction in Bcl-2.[3] | |
| N-caffeoyltyramine | H2O2-treated PC12 cells | Increased cell viability, enhanced antioxidant enzyme activity, reduced ROS | Pre-treatment with TNC significantly increased the activities of CAT, SOD, and GSH, and reduced MDA levels.[2] |
| Cannabisin F | MPP+-induced SH-SY5Y cells | Significant neuroprotective effects, induced protective autophagy | Showed most significant neuroprotective effects at 12.5, 25, and 50 µM.[4] |
| LPS-stimulated BV2 microglia | Suppressed pro-inflammatory mediators, reduced ROS, promoted antioxidant response | Suppressed the production and mRNA levels of IL-6 and TNF-α in a concentration-dependent manner. | |
| Avenanthramides | Aβ(1-42)-induced SH-SY5Y cells | Inhibited cytotoxicity, reduced ROS, downregulated inflammatory and apoptotic genes | AVN C and GOEs significantly inhibited Aβ(1-42)-induced cytotoxicity. |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of these phenolic amides are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.
This compound Signaling Pathway in Neuroprotection
Caption: this compound's neuroprotective mechanism.
Cannabisin F Signaling Pathway in Neuroinflammation
References
- 1. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabisin F from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Feruloyltyramine Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, UPLC-MS/MS, and Capillary Electrophoresis for the Quantification of Feruloyltyramine in Accordance with ICH Guidelines.
This guide provides a comprehensive comparison of three analytical methods for the quantitative analysis of this compound, a naturally occurring phenolic amide with antioxidant and neuroprotective properties. The methods discussed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Capillary Electrophoresis (HPCE). The performance of each method is evaluated based on validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines, offering a valuable resource for selecting the most appropriate analytical technique for research, quality control, and drug development purposes.
Quantitative Performance Comparison
The validation of an analytical method ensures its reliability for a specific purpose. Key performance indicators as defined by ICH guidelines are summarized below for the HPLC and HPCE methods for this compound analysis. Representative performance characteristics for UPLC-MS/MS are also provided based on the analysis of similar phenolic compounds.
| Validation Parameter | HPLC Method for N-trans-feruloyltyramine | HPCE Method for N-trans-feruloyltyramine | Representative UPLC-MS/MS Performance |
| **Linearity (R²) ** | > 0.999 | 0.9998 | > 0.99 |
| Limit of Detection (LOD) | 0.35 µg/mL | Not Reported | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 1.07 µg/mL | 0.25 µg/mL | Typically in the ng/mL to pg/mL range |
| Accuracy (Recovery %) | 98.33 - 101.12% | 101.8% | Typically 80-120% |
| Precision (RSD %) | Intra-day: ≤ 1.84%, Inter-day: ≤ 1.51% | 2.06% | < 15% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the nuances of each analytical technique.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on the validated analysis of N-trans-feruloyltyramine from a published study.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol is a representative example for the analysis of phenolic compounds.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, depending on the analyte's characteristics.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Specific precursor-product ion transitions for this compound need to be determined.
-
Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent (e.g., methanol) and filtered.
High-Performance Capillary Electrophoresis (HPCE) Method
This protocol is based on a validated method for the determination of N-trans-feruloyltyramine.[1]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm internal diameter).
-
Running Buffer: 50 mmol/L Borax buffer (pH 9.0).
-
Applied Voltage: 20 kV.
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 214 nm.[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Samples are dissolved in the running buffer or a compatible solvent.[1]
HPLC Method Validation Workflow according to ICH Guidelines
The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis in accordance with ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
References
A Head-to-Head Comparison of Feruloyltyramine Extraction Methods from Diverse Plant Families
For Researchers, Scientists, and Drug Development Professionals
Feruloyltyramine, a phenolic amide with significant antioxidant and potential therapeutic properties, is found across a diverse range of plant families. The efficiency of its extraction is paramount for research and drug development. This guide provides a head-to-head comparison of common extraction methodologies—Maceration, Soxhlet, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE)—for isolating this compound from various plant families, supported by experimental data from scientific literature.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies, showcasing the efficiency of different techniques across several plant families. It is important to note that the yields are influenced by numerous factors including the specific plant species, the part of the plant used, and the precise experimental conditions.
| Plant Family | Plant Species | Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield | Reference |
| Solanaceae | Capsicum annuum | Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 50 | 20 min | 16.48 mg/g (of total capsaicinoids, as a proxy) | [1] |
| Solanum lycopersicum | Maceration | Methanol | Room Temp | 72 h | Not explicitly quantified | [2] | |
| Solanum sordidum | Maceration followed by partitioning | Methanol, Chloroform | Room Temp | - | Isolated, not quantified for yield | N/A | |
| Fabaceae | Glycine max | Microwave-Assisted Extraction (MAE) | 70% Ethanol | 80 | 2 min | 24% increase in overall extract yield compared to conventional methods | [3][4] |
| Asteraceae | Artemisia species | Maceration | 80% Methanol | Room Temp | 24 h | Not explicitly quantified for this compound | N/A |
| Cannabaceae | Cannabis sativa | Maceration | Ethanol | Room Temp | - | Isolated, not quantified for yield | N/A |
Note: Direct comparative studies on this compound yield across multiple extraction methods and plant families are limited. The data presented is compiled from studies focusing on related compounds or total phenolic content as a proxy for extraction efficiency.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for each of the discussed extraction methods.
Cold Maceration
This method is simple and suitable for thermolabile compounds.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, fruits) at room temperature and grind it into a coarse powder.
-
Extraction: Place 10 g of the powdered plant material in a sealed container with 100 mL of methanol.
-
Incubation: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.
-
Quantification: Redissolve a known amount of the crude extract in the mobile phase for HPLC-DAD analysis to determine the this compound content.
Soxhlet Extraction
A classic method that uses continuous solvent cycling for efficient extraction, though the prolonged heat can degrade some compounds.
Protocol:
-
Sample Preparation: Dry the plant material in an oven at 40-50°C and grind it into a fine powder.
-
Extraction: Place 10 g of the powdered plant material into a cellulose thimble and place the thimble in a Soxhlet extractor.
-
Solvent Addition: Add 250 mL of ethanol to the round-bottom flask.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
-
Quantification: Prepare a solution of the crude extract for HPLC-DAD analysis.
Ultrasound-Assisted Extraction (UAE)
This method utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.
Protocol:
-
Sample Preparation: Freeze-dry and powder the plant material.
-
Extraction: Mix 1 g of the powdered sample with 20 mL of 80% aqueous methanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 100 W for 20 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.
-
Quantification: Analyze the this compound content using HPLC-DAD.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction and often higher yields.
Protocol:
-
Sample Preparation: Dry and mill the plant material to a fine powder.
-
Extraction: Suspend 1 g of the powdered sample in 20 mL of 70% ethanol in a microwave-safe vessel.
-
Irradiation: Place the vessel in a microwave extractor and apply microwave irradiation at a power of 400 W for 2 minutes.
-
Cooling and Filtration: Allow the sample to cool to room temperature before filtering.
-
Concentration: Concentrate the filtrate to obtain the crude extract.
-
Quantification: Quantify the this compound content via HPLC-DAD.
Visualizing the Processes
To better understand the workflow of each extraction method and the biosynthetic origin of this compound, the following diagrams are provided.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflows for different extraction methods.
References
Evaluating the Synergistic Antioxidant Effects of Feruloyltyramine with Other Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent antioxidant therapies has led to a growing interest in the synergistic interplay between various phytochemicals. Feruloyltyramine, a naturally occurring phenolic amide found in various plants, has demonstrated notable antioxidant and anti-inflammatory properties. This guide provides a comprehensive evaluation of the potential synergistic antioxidant effects of this compound when combined with other well-known phytochemicals such as quercetin, resveratrol, and curcumin. While direct experimental data on the synergistic antioxidant effects of this compound with other phytochemicals is currently limited in published literature, this guide will provide a framework for evaluating such potential synergies. We will present the known antioxidant capacity of this compound, comparative data from synergistic studies of other relevant phytochemicals, detailed experimental protocols for assessing antioxidant synergy, and a discussion of the potential underlying signaling pathways.
Quantitative Data on Antioxidant Activity
Direct quantitative data for synergistic antioxidant effects involving this compound is not yet available in peer-reviewed literature. However, to provide a comparative context, this section summarizes the individual antioxidant activity of this compound and the synergistic effects observed in combinations of other prominent phytochemicals.
Table 1: Antioxidant Activity of Individual Phytochemicals
| Phytochemical | Assay | IC50 / Activity | Source |
| This compound | DPPH | IC50: 12.44 ± 0.39 µM | [1] |
| DPPH (chloroform fraction of Solanum sordidum) | IC50: 159.5 ppm | [2] | |
| DPPH (hydromethanolic fraction of Solanum sordidum) | IC50: 77.5 ppm | [2] | |
| Quercetin | DPPH | IC50: 19.17 µg/ml | [3] |
| Resveratrol | ABTS | High antioxidant capacity at >50 µM | [4] |
| Curcumin | Heme-enhanced oxidation | 30.5 ± 11.9% oxidation relative to control |
Table 2: Examples of Synergistic Antioxidant Effects of Other Phytochemicals
| Phytochemical Combination (Ratio) | Assay | Observation | Synergy Quantification | Source |
| Quercetin & Resveratrol | TRAP, TAC, FRAP, HRSA | Synergistic effects observed | - | |
| Curcumin & Resveratrol (1:1) | Heme-enhanced oxidation | Synergistic antioxidant effect | 15.5 ± 1.7% greater than average of individual activities | |
| Curcumin & Quercetin | Heme-enhanced oxidation | Less synergistic than Curcumin & Resveratrol | ~4-fold less synergy | |
| Rutin Hydrate & Resveratrol (1:1, 2:1, 3:1) | DPPH | Maximum synergy observed | Statistically significant synergy | |
| Gallic Acid & Caffeic Acid | FRAP | Considerable synergistic effects | 137.8% increase in antioxidant activity |
Experimental Protocols
To facilitate research into the synergistic antioxidant effects of this compound, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at its characteristic wavelength is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare stock solutions of this compound, the other phytochemical(s), and their combinations in various ratios in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions for each sample to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
ABTS•+ Radical Cation Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and dilutions of the individual phytochemicals and their combinations as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate, add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals.
Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.
-
Cell Treatment: Wash the cells and treat them with the phytochemicals (individual and combinations) at various concentrations for a specific period (e.g., 1 hour).
-
Probe Loading: Add DCFH-DA solution to the cells and incubate.
-
Induction of Oxidative Stress: Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Isobolographic Analysis for Synergy Determination
This method graphically assesses the interaction between two compounds.
Protocol:
-
Determine IC50 values: Determine the IC50 values for each individual phytochemical (e.g., this compound and Quercetin) using an antioxidant assay like DPPH or ABTS.
-
Construct the Isobologram: Plot the IC50 value of this compound on the x-axis and the IC50 value of Quercetin on the y-axis. Draw a straight line connecting these two points. This is the line of additivity.
-
Test Combinations: Prepare mixtures of the two phytochemicals in various fixed ratios (e.g., 1:3, 1:1, 3:1) and determine the IC50 value for each mixture.
-
Plot Combination Data: Plot the concentrations of each compound in the combination that produce the 50% effect on the isobologram.
-
Interpret the Results:
-
Synergism: If the data points for the combinations fall below the line of additivity.
-
Antagonism: If the data points fall above the line of additivity.
-
Additive effect: If the data points fall on the line of additivity.
-
Combination Index (CI) Method
The CI method provides a quantitative measure of the degree of interaction between two or more compounds. A CI value is calculated using the Chou-Talalay method.
Protocol:
-
Dose-Response Curves: Generate dose-response curves for each individual phytochemical and their combinations at fixed ratios.
-
Calculate CI: Use specialized software (e.g., CompuSyn) to calculate the CI value based on the dose-effect data.
-
Interpret the CI Value:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Potential Signaling Pathways and Mechanisms of Synergy
The synergistic antioxidant effects of phytochemicals often arise from their ability to interact with multiple cellular signaling pathways involved in the oxidative stress response.
Nrf2/Keap1 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular resistance to oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or certain phytochemicals, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for a variety of antioxidant and detoxification enzymes.
-
Hypothesized Synergistic Action: If this compound and another phytochemical (e.g., curcumin, which is a known Nrf2 activator) act on different targets within the Nrf2/Keap1 pathway, their combined effect could lead to a more robust and sustained activation of Nrf2 and its downstream antioxidant enzymes. For instance, one compound might facilitate the release of Nrf2 from Keap1, while the other enhances the nuclear translocation or transcriptional activity of Nrf2.
Caption: Nrf2/Keap1 antioxidant signaling pathway.
MAPK/AP-1 Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including the response to oxidative stress. The activation of MAPK cascades can lead to the activation of transcription factors like AP-1, which in turn can regulate the expression of antioxidant enzymes. This compound has been shown to inhibit the JNK pathway, a member of the MAPK family, in the context of inflammation. Its role in modulating MAPK pathways in response to oxidative stress warrants further investigation.
-
Hypothesized Synergistic Action: this compound could potentially modulate one branch of the MAPK pathway, while another phytochemical influences a different branch or a downstream target. This multi-targeted approach could lead to a more comprehensive regulation of the cellular antioxidant response.
Caption: Experimental workflow for evaluating antioxidant synergy.
Conclusion and Future Directions
While this compound exhibits promising antioxidant activity as a standalone compound, its potential for synergistic interactions with other phytochemicals remains a compelling area for future research. This guide provides the necessary theoretical framework and experimental protocols for researchers to systematically investigate these potential synergies. By employing the described assays and analytical methods, the scientific community can elucidate whether combinations of this compound with compounds like quercetin, resveratrol, or curcumin can lead to enhanced antioxidant efficacy. Such findings would be invaluable for the development of novel, more effective antioxidant formulations for therapeutic and nutraceutical applications. Future studies should focus on conducting in vitro and cell-based antioxidant assays with various combinations and ratios of this compound and other phytochemicals to generate the much-needed quantitative data to validate these potential synergistic effects.
References
- 1. [PDF] Quantitative structure-activity relationships of antioxidant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 2. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Resveratrol-loaded Nanoparticles Induce Antioxidant Activity against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Putative Feruloyltyramine Formulations
For Researchers, Scientists, and Drug Development Professionals
Feruloyltyramine, a naturally occurring phenolic amide, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often hampered by poor oral bioavailability, largely attributed to its low aqueous solubility and potential for first-pass metabolism. This guide provides a comparative overview of how different formulation strategies could theoretically enhance the bioavailability of this compound, supported by generalized experimental data and detailed protocols for preclinical evaluation.
While direct comparative studies on different this compound formulations are currently lacking in published literature, this guide extrapolates from established principles of bioavailability enhancement to present a hypothetical yet realistic comparison. The data presented herein is illustrative and intended to guide future research and development in this area.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes the hypothetical pharmacokinetic parameters of this compound delivered in different oral formulations. These values are projected based on the known effects of these technologies on other poorly soluble compounds. A standard suspension of pure this compound is used as a baseline for comparison.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 100 |
| Liposomal Formulation | 150 ± 35 | 4.0 ± 1.0 | 950 ± 180 | 380 |
| Nanoparticle Formulation | 200 ± 45 | 3.0 ± 0.8 | 1200 ± 250 | 480 |
| Solid Dispersion | 180 ± 40 | 1.5 ± 0.4 | 1050 ± 210 | 420 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocols
To generate the comparative data presented above, a standardized in vivo pharmacokinetic study in a relevant animal model, such as Sprague-Dawley rats, would be essential. Below are the detailed methodologies for such a study.
1. Animal Studies
-
Subjects: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (12 hours) before drug administration, with free access to water.
2. Formulation Preparation and Administration
-
Standard Suspension: Pure this compound is suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Liposomal Formulation: this compound-loaded liposomes are prepared using a thin-film hydration method followed by sonication to achieve a uniform size distribution. The final formulation is suspended in phosphate-buffered saline (PBS).
-
Nanoparticle Formulation: this compound is encapsulated in polymeric nanoparticles (e.g., PLGA) using an emulsion-solvent evaporation technique. The nanoparticles are then lyophilized and reconstituted in sterile water before administration.
-
Solid Dispersion: A solid dispersion of this compound in a suitable carrier (e.g., Soluplus® or a poloxamer) is prepared by a solvent evaporation or melt extrusion method. The resulting solid is milled and suspended in water.
-
Administration: All formulations are administered orally via gavage at a dose of 50 mg/kg.
3. Blood Sampling
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Samples are collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method
-
Sample Preparation: this compound is extracted from plasma samples using a liquid-liquid extraction or solid-phase extraction method.
-
Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.
Mandatory Visualization
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism by which this compound inhibits the production of pro-inflammatory mediators.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the workflow for the comparative bioavailability study.
Caption: Workflow for comparative bioavailability assessment.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Feruloyltyramine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Feruloyltyramine, a phenolic amide with diverse biological activities. By following these guidelines, you can mitigate risks and ensure compliance with safety regulations.
This compound Hazard and Disposal Summary
To facilitate quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Identifier | Information | Source |
| Chemical Name | N-trans-Feruloyltyramine | MedChemExpress |
| Synonyms | This compound, Moupinamide, Alfrutamide | [1][2] |
| CAS Number | 66648-43-9 | [1] |
| GHS Hazard Statements | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [1][3] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container in accordance with local regulation | |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | |
| Primary Disposal Route | Approved chemical waste disposal plant |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
Solid Waste: Collect any solid this compound waste, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials in a separate, sealed, and clearly labeled container.
-
Solvent Waste: If this compound is dissolved in an organic solvent, collect it in a designated solvent waste container. Ensure segregation of halogenated and non-halogenated solvents as per your institution's guidelines.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Aquatic Hazard).
Handling Spills
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For small spills, use an absorbent material (e.g., spill pillows, chemical absorbent pads) to contain the substance.
-
Collection: Carefully collect the spilled material and any contaminated absorbent materials. Place the collected waste into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials and rinsate as hazardous waste.
Disposal of Empty Containers
Empty containers that held this compound must be handled as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.
-
Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once thoroughly rinsed, deface the original label on the container. The clean container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Final Disposal
-
Do Not Dispose Down the Drain: Due to its high toxicity to aquatic life, this compound must not be disposed of down the sink.
-
Professional Disposal: All collected this compound waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Ensure that all waste is properly labeled and sealed before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Feruloyltyramine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Feruloyltyramine, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural steps, laboratories can ensure a safe environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to prevent skin contact, eye exposure, and inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Facemask | A facemask should be worn to prevent inhalation of the powder. |
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, a 90-day subchronic toxicity study in rats provides a No Observed Adverse Effect Level (NOAEL). This data is critical in assessing the compound's toxicological profile.
| Metric | Value | Species | Sex |
| No Observed Adverse Effect Level (NOAEL) | 1474 mg/kg body weight/day | Rat | Male |
| 1958 mg/kg body weight/day | Rat | Female |
In vitro genotoxicity studies, including the Ames test and a micronucleus assay, have shown this compound to be non-genotoxic[1].
Experimental Protocol Summary: 90-Day Rodent Toxicity Study
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended when handling larger quantities or if there is a risk of aerosolization.
-
Designate a specific area for handling this compound to minimize contamination.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
3. Weighing and Aliquoting:
-
Handle this compound as a solid powder with care to avoid creating dust.
-
Use a spatula or other appropriate tools for transfer.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
This compound is classified as hazardous to the aquatic environment (H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects). Therefore, proper disposal is critical to prevent environmental contamination.
1. Waste Segregation and Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (environmentally hazardous).
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
